HMN-176
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H18N2O4S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(NE)-N-[(6Z)-6-[2-(1-hydroxy-4-pyridinylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7-,21-20+ |
Clave InChI |
MYEJOKLXXLVMPR-HKWRTPLHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
HMN-176: A Dual-Pronged Approach to Combatting Cancer by Overcoming Multidrug Resistance and Disrupting Mitosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a potent stilbene (B7821643) derivative that has demonstrated significant antitumor activity in a variety of human cancer cell lines. Its mechanism of action is multifaceted, distinguishing it from many conventional chemotherapeutic agents. This compound exhibits a dual functionality: it resensitizes multidrug-resistant cancer cells to treatment and independently induces cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound, details the experimental protocols used to elucidate these mechanisms, and presents key quantitative data in a structured format.
Core Mechanisms of Action
This compound exerts its anticancer effects through two primary, interconnected mechanisms:
-
Inhibition of NF-Y Transcription Factor and Reversal of Multidrug Resistance: this compound has been shown to downregulate the expression of the multidrug resistance gene (MDR1).[1][2] It achieves this by inhibiting the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1][2] This leads to a reduction in the expression of P-glycoprotein, the protein product of the MDR1 gene, thereby restoring the sensitivity of cancer cells to other chemotherapeutic agents.
-
Disruption of Mitosis through Interference with Polo-Like Kinase 1 (PLK1) and Centrosome Function: this compound induces a cell cycle arrest at the M phase.[2][3] This is not due to direct interaction with tubulin, but rather through the disruption of spindle polar bodies.[2][3] The compound interferes with the normal subcellular spatial distribution of Polo-like kinase 1 (PLK1) at centrosomes and along the cytoskeletal structure. Furthermore, this compound has been identified as a first-in-class anti-centrosome drug that inhibits centrosome-dependent microtubule nucleation, leading to the formation of short or multipolar spindles and delaying the satisfaction of the spindle assembly checkpoint.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in Overcoming Multidrug Resistance
| Cell Line | Treatment | Parameter | Value | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | Decrease in GI50 of Adriamycin | ~50% | [1][2] |
| K2/ARS | 3 µM this compound | Suppression of MDR1 mRNA expression | 56% | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Human Tumor Specimens (Human Tumor Colony-Forming Assay)
| Tumor Type | This compound Concentration (µg/mL) | Response Rate (%) | Reference |
| Breast Cancer | 1.0 | 75% (6/8) | [4] |
| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6) | [4] |
| Ovarian Cancer | 10.0 | 57% (4/7) | [4] |
| All Assessable Specimens | 0.1 | 32% (11/34) | [4] |
| All Assessable Specimens | 1.0 | 62% (21/34) | [4] |
| All Assessable Specimens | 10.0 | 71% (25/35) | [4] |
Table 3: General Cytotoxicity of this compound
| Parameter | Value |
| Mean IC50 value | 118 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Reversing Multidrug Resistance
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of HMN-176 with Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the synthetic antitumor agent HMN-176 and Polo-like kinase 1 (Plk1). This compound, the active metabolite of the oral prodrug HMN-214, exhibits potent cytotoxic effects across a range of human tumor cell lines.[1][2] Contrary to typical kinase inhibitors, this compound does not directly inhibit the catalytic activity of Plk1. Instead, its mechanism of action involves the disruption of Plk1's spatial distribution and function by inhibiting centrosome-dependent microtubule nucleation.[3][4][5] This interference with a critical mitotic process leads to a delay in the satisfaction of the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4][6] This document details the quantitative effects of this compound on cancer cell viability, provides in-depth experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Presentation
The primary quantitative measure of this compound's efficacy is its cytotoxic and anti-proliferative activity against various cancer cell lines, typically expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Type | Reference |
| HeLa | Cervical Cancer | Mean IC50: 118 | MTT Assay | [1] |
| PC-3 | Prostate Cancer | Mean IC50: 118 | MTT Assay | [1] |
| DU-145 | Prostate Cancer | Mean IC50: 118 | MTT Assay | [1] |
| MIAPaCa-2 | Pancreatic Cancer | Mean IC50: 118 | MTT Assay | [1] |
| U937 | Histiocytic Lymphoma | Mean IC50: 118 | MTT Assay | [1] |
| MCF-7 | Breast Cancer | Mean IC50: 118 | MTT Assay | [1] |
| A549 | Non-small Cell Lung Cancer | Mean IC50: 118 | MTT Assay | [1] |
| WiDr | Colorectal Adenocarcinoma | Mean IC50: 118 | MTT Assay | [1] |
| P388/CDDP | Cisplatin-resistant Leukemia | 143 - 265 | MTT Assay | [1] |
| P388/VCR | Vincristine-resistant Leukemia | 143 - 265 | MTT Assay | [1] |
| K2/CDDP | Cisplatin-resistant Ovarian Cancer | 143 - 265 | MTT Assay | [1] |
| K2/VP-16 | Etoposide-resistant Ovarian Cancer | 143 - 265 | MTT Assay | [1] |
| K2/ARS | Adriamycin-resistant Ovarian Cancer | GI50 of Adriamycin reduced by ~50% with 3 µM this compound | Not Specified | [3][7] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the cytotoxic effects of this compound on various cancer cell lines.[1]
Objective: To determine the IC50 value of this compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, PC-3, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: The following day, add serial dilutions of this compound (e.g., from 0 to 10 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression curve fit.
In Vitro Microtubule Nucleation Assay
This protocol is based on the methods described by DiMaio et al. (2009) to assess the effect of this compound on centrosome-dependent microtubule nucleation.[3][4]
Objective: To determine if this compound directly inhibits the formation of microtubule asters from isolated centrosomes.
Materials:
-
Isolated human centrosomes
-
Purified tubulin
-
GTP solution
-
Microtubule nucleation buffer (e.g., BRB80 buffer: 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
This compound (dissolved in DMSO)
-
Methanol (B129727) (chilled to -20°C)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Antifade mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine isolated centrosomes with purified tubulin in microtubule nucleation buffer containing GTP.
-
This compound Treatment: Add this compound to the reaction mixture at various concentrations (e.g., 2.5 µM). Include a DMSO vehicle control.
-
Nucleation Induction: Incubate the mixture at 37°C for a set time (e.g., 15 minutes) to allow for microtubule nucleation and growth.
-
Fixation: Fix the newly formed microtubule asters by adding cold methanol and incubating at -20°C.
-
Immunostaining:
-
Attach the asters to microscope slides.
-
Block with a suitable blocking buffer (e.g., PBS with BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Visualization: Mount the slides with an antifade medium containing DAPI. Visualize the microtubule asters using a fluorescence microscope.
-
Quantification: Quantify the number and length of microtubules per aster to determine the effect of this compound on nucleation.
Immunofluorescence Staining for Plk1 Localization
This protocol provides a general framework for visualizing the subcellular localization of Plk1 in response to this compound treatment.
Objective: To observe the effect of this compound on the spatial distribution of Plk1 during mitosis.
Materials:
-
Human cell lines (e.g., hTERT-RPE1, CFPAC-1)[4]
-
This compound
-
Culture medium
-
Coverslips
-
Paraformaldehyde (PFA) or methanol for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against Plk1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips to an appropriate confluency. Treat the cells with this compound (e.g., 2.5 µM) for a specified duration (e.g., 2 hours).[8]
-
Fixation: Fix the cells with either PFA or cold methanol.
-
Permeabilization: If using PFA fixation, permeabilize the cells with a suitable buffer.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Antibody Incubation:
-
Incubate with a primary antibody specific for Plk1.
-
Wash thoroughly and then incubate with a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images to compare the localization of Plk1 in control versus this compound-treated cells, paying close attention to mitotic structures like centrosomes and spindles.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound disrupts Plk1's role in mitosis by targeting centrosome function.
Experimental Workflow Diagram
Caption: Workflow for the in vitro microtubule nucleation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HMN-176: A Novel Inhibitor of the NF-Y Transcription Factor for Reversing Multidrug Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent antitumor activity. This document provides an in-depth technical overview of this compound, with a particular focus on its mechanism of action targeting the Nuclear Factor Y (NF-Y) transcription factor. By inhibiting NF-Y's binding to the promoter of the Multidrug Resistance 1 (MDR1) gene, this compound effectively downregulates P-glycoprotein expression, thereby restoring chemosensitivity in multidrug-resistant cancer cells. Beyond its effects on drug resistance, this compound also exhibits intrinsic cytotoxic activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. This guide consolidates key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development of this promising therapeutic agent.
Introduction to this compound and the NF-Y Transcription Factor
This compound, with the chemical name (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, is a synthetic antitumor agent.[1] It is the active metabolite of HMN-214, which was developed for oral administration.[2] this compound has demonstrated potent cytotoxicity across a broad range of human tumor cell lines.[2][3] A key aspect of its antitumor activity is its ability to circumvent multidrug resistance, a major obstacle in cancer chemotherapy.[1]
The primary molecular target of this compound in the context of multidrug resistance is the Nuclear Factor Y (NF-Y) transcription factor.[1][4] NF-Y is a heterotrimeric protein complex composed of three subunits: NF-YA, NF-YB, and NF-YC.[5][6] This complex plays a crucial role in the regulation of a wide array of genes by binding to the highly conserved CCAAT box sequence in their promoter regions.[5][7] In many cancers, NF-Y is overexpressed and contributes to tumor progression by driving the expression of genes involved in cell proliferation and metabolism.[8][9][10] One of the critical target genes of NF-Y is MDR1, which encodes the P-glycoprotein (P-gp) efflux pump responsible for extruding chemotherapeutic drugs from cancer cells.[1][4]
Mechanism of Action: Targeting the NF-Y/MDR1 Axis
This compound exerts its effects on multidrug resistance by directly interfering with the activity of the NF-Y transcription factor.[1] The proposed mechanism involves the inhibition of NF-Y's ability to bind to the Y-box, a CCAAT-containing element within the MDR1 promoter.[1][4] This disruption of NF-Y binding leads to a significant downregulation of MDR1 gene expression at both the mRNA and protein levels.[1] The subsequent reduction in P-glycoprotein on the cell surface results in increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cells.[1]
Beyond its role in reversing drug resistance, this compound also functions as a mitotic inhibitor.[11][12] It induces a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis.[3] This intrinsic cytotoxicity is independent of its effects on MDR1 expression and contributes to its overall antitumor activity.[1] Studies have shown that this compound-induced apoptosis proceeds through the intrinsic, caspase-9-dependent mitochondrial pathway.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound impacts both multidrug resistance and cell survival.
Caption: this compound inhibits NF-Y binding to the MDR1 promoter and induces mitotic arrest.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity and Reversal of Drug Resistance
| Cell Line | Parameter | Treatment | Value | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | GI₅₀ of Adriamycin | 3 µM this compound | ~50% decrease | [1] |
| 22 human tumor cell lines | Mean IC₅₀ | This compound | 118 nM | [12] |
| K2/ARS | MDR1 mRNA expression | 3 µM this compound | 56% suppression | [12] |
Table 2: Activity of this compound in Human Tumor Specimens (Ex Vivo)
| Tumor Type | This compound Concentration | Response Rate | Reference |
| All assessable specimens | 0.1 µg/mL | 32% (11/34) | [11] |
| All assessable specimens | 1.0 µg/mL | 62% (21/34) | [11] |
| All assessable specimens | 10.0 µg/mL | 71% (25/35) | [11] |
| Breast cancer | 1.0 µg/mL | 75% (6/8) | [11] |
| Non-small cell lung cancer | 10.0 µg/mL | 67% (4/6) | [11] |
| Ovarian cancer | 10.0 µg/mL | 57% (4/7) | [11] |
Table 3: Effects on Cell Cycle and Apoptosis
| Cell Lines | Parameter | This compound Concentration | Observation | Reference |
| HCT116, A549, DLD-1, NCI-H358 | Cell Cycle | 0.1 µM to 1 µM | G2/M arrest at 24 hours | [3] |
| HCT116, A549 (wild-type p53) | Apoptosis | Not specified | Caspase-3 activation within 24 hours | [3] |
| DLD-1, NCI-H358 (mutant/null p53) | Apoptosis | Not specified | No caspase-3 activation at 24 hours | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: A variety of human tumor cell lines, including drug-sensitive and drug-resistant pairs (e.g., K2 and K2/ARS ovarian cancer cells), are used.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: To determine the 50% growth inhibition (GI₅₀ or IC₅₀), cells are seeded in 96-well plates, treated with various concentrations of this compound for a specified period (e.g., 72 hours), and cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound, harvested, and lysed in a suitable buffer containing protease inhibitors.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., P-glycoprotein, caspase-3, PARP, Bcl-2). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system.[1]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells, and first-strand cDNA is synthesized using a reverse transcriptase.
-
PCR Amplification: The cDNA is used as a template for PCR amplification of specific genes (e.g., MDR1) using gene-specific primers. A housekeeping gene (e.g., GAPDH) is amplified as an internal control.
-
Analysis: PCR products are resolved by agarose (B213101) gel electrophoresis and visualized.[1]
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells to obtain nuclear proteins, including NF-Y.
-
Probe Labeling: A double-stranded oligonucleotide probe corresponding to the Y-box sequence of the MDR1 promoter is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of this compound.
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel. The migration of the probe is retarded upon binding to NF-Y, and this shift is inhibited by this compound.[1][4]
Luciferase Reporter Assay
-
Plasmid Construction: A reporter plasmid is constructed by cloning the MDR1 promoter region containing the Y-box upstream of a luciferase reporter gene.
-
Transfection and Treatment: Cells are transfected with the reporter plasmid and subsequently treated with this compound.
-
Luciferase Assay: Cell lysates are assayed for luciferase activity, which reflects the transcriptional activity of the MDR1 promoter. A decrease in luciferase activity in this compound-treated cells indicates inhibition of promoter activity.[1]
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Cells are treated with this compound, harvested, and fixed in ethanol.
-
Staining: The fixed cells are stained with a DNA-intercalating dye such as propidium (B1200493) iodide.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to investigate the effects of this compound.
Caption: A workflow for characterizing the cellular and molecular effects of this compound.
Conclusion and Future Directions
This compound is a promising antitumor agent with a dual mechanism of action that includes the induction of mitotic arrest and the reversal of multidrug resistance through the inhibition of the NF-Y transcription factor. The data presented in this guide highlight its potent in vitro and ex vivo activity against a range of cancer types. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound.
Future research should focus on elucidating the precise molecular interactions between this compound and the NF-Y complex. Further in vivo studies are warranted to evaluate the efficacy and safety of HMN-214, the prodrug of this compound, in various cancer models, particularly those with acquired resistance to standard chemotherapies. The development of this compound and similar compounds targeting the NF-Y pathway represents a novel and exciting strategy in the ongoing effort to overcome drug resistance in cancer.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The animal nuclear factor Y: an enigmatic and important heterotrimeric transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-Y in cancer: Impact on cell transformation of a gene essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-Y activates genes of metabolic pathways altered in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and function of NF-Y subunits in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
HMN-176: A First-in-Class Anticentrosome Drug for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, represents a novel class of antineoplastic agents with a unique mechanism of action targeting the centrosome. This document provides an in-depth technical overview of this compound, summarizing its core mechanism, preclinical efficacy, and the experimental methodologies used in its characterization. This compound inhibits centrosome-dependent microtubule nucleation, leading to mitotic arrest and apoptosis in cancer cells. This whitepaper consolidates quantitative data on its cytotoxic and growth-inhibitory activities, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
The centrosome, as the primary microtubule-organizing center in animal cells, plays a pivotal role in mitotic spindle formation and cell cycle progression. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound has been identified as a first-in-class small molecule inhibitor that specifically disrupts centrosome function.[1][2] Unlike traditional mitotic inhibitors that target tubulin polymerization, this compound's distinct mechanism of action offers a potential advantage in overcoming resistance to existing chemotherapies. This document serves as a technical guide to the preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting centrosome-dependent microtubule nucleation.[1][2][3] This leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Key Mechanistic Features:
-
Inhibition of Aster Formation: this compound has been shown to inhibit the formation of microtubule asters from isolated centrosomes in a concentration-dependent manner.[1][3] This effect is observed in both cell-free extracts and with purified centrosomes.[1][3]
-
No Direct Effect on Tubulin Polymerization: A crucial characteristic of this compound is that it does not significantly affect the polymerization of tubulin itself.[1][3] This distinguishes it from taxanes and vinca (B1221190) alkaloids.
-
Spindle Assembly Checkpoint Activation: By disrupting the formation of a proper mitotic spindle, this compound causes a delay in the satisfaction of the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[2][4]
-
Interaction with Polo-Like Kinase 1 (PLK1): this compound interferes with the normal subcellular localization of PLK1 at the centrosomes.[5] While it does not directly inhibit PLK1's kinase activity, this mislocalization disrupts its function in mitotic progression.[6] The prodrug, HMN-214, has been shown to inhibit the PLK1 signaling pathway.[7][8]
-
Induction of G2/M Arrest and Apoptosis: The culmination of these effects is a robust cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[1][4][9]
-
Overcoming Multidrug Resistance: this compound has also been shown to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y, leading to the downregulation of the MDR1 gene.[9][10]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and growth inhibition data for this compound across various cancer cell lines and patient-derived tumor specimens.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Panel of Cancer Cell Lines (Mean) | Various | 112 | [1] |
| P388 Leukemia (Cisplatin-Resistant) | Leukemia | 143 | [1] |
| P388 Leukemia (Doxorubicin-Resistant) | Leukemia | 557 | [1] |
| P388 Leukemia (Vincristine-Resistant) | Leukemia | 265 | [1] |
Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Tumor Specimens
| Tumor Type | Concentration | Response Rate | Reference |
| Breast Cancer | 1.0 µg/mL | 75% (6/8) | [11] |
| Non-Small Cell Lung Cancer | 10.0 µg/mL | 67% (4/6) | [11] |
| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) | [11] |
| All Assessable Specimens | 0.1 µg/mL | 32% (11/34) | [11] |
| All Assessable Specimens | 1.0 µg/mL | 62% (21/34) | [11] |
| All Assessable Specimens | 10.0 µg/mL | 71% (25/35) | [11] |
Table 3: Other Quantitative Effects of this compound
| Effect | Cell Line/System | Concentration | Result | Reference |
| G2/M Phase Cell Cycle Arrest | HeLa | 3 µM | Induction of arrest | [1] |
| Increased Duration of Mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM | Significant increase | [12] |
| Inhibition of Aster Formation | Spisula oocyte extracts | 0.25 µM - 2.5 µM | Concentration-dependent inhibition | [3] |
| Restoration of Adriamycin Sensitivity | K2/ARS (Adriamycin-resistant) | 3 µM | ~50% decrease in GI50 of Adriamycin | [9][10] |
| Suppression of MDR1 mRNA | K2/ARS | 3 µM | 56% suppression | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Growth Inhibition (MTT Assay)
This protocol is adapted from standard MTT assay procedures and specifics mentioned in the this compound literature.[14]
Objective: To determine the concentration of this compound that inhibits cell viability or proliferation by 50% (IC50 or GI50).
Materials:
-
Cancer cell lines of interest
-
96-well microplates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using appropriate software.
In Vitro Aster Formation Assay
This protocol is based on the methodology described for this compound's effect on centrosome-dependent microtubule nucleation.[3]
Objective: To visually assess the inhibitory effect of this compound on the nucleation of microtubules from isolated centrosomes.
Materials:
-
Isolated centrosomes (e.g., from Spisula oocytes or HeLa S3 cells)
-
Purified tubulin
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Microtubule assembly buffer
-
Fixative (e.g., methanol)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine isolated centrosomes with purified tubulin in microtubule assembly buffer.
-
Compound Addition: Add various concentrations of this compound (e.g., 0.025 µM, 0.25 µM, 2.5 µM) or DMSO to the reaction mixtures.
-
Aster Formation: Incubate the mixture at a temperature conducive to microtubule polymerization (e.g., 24°C or 37°C) for a set period (e.g., 20 minutes) to allow for aster formation.
-
Fixation: Fix the samples by adding cold methanol (B129727).
-
Immunostaining:
-
Adhere the fixed asters to microscope slides.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to mark the centrosomes).
-
Wash with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Wash with PBS.
-
-
Mounting and Imaging: Mount the slides with antifade mounting medium and visualize the asters using a fluorescence microscope.
Immunofluorescence for Microtubule and Centrosome Staining in Cells
This protocol provides a general framework for visualizing the effects of this compound on the mitotic spindle and centrosomes within cultured cells.[15][16][17][18]
Objective: To observe the morphology of the mitotic spindle and the number and integrity of centrosomes in cells treated with this compound.
Materials:
-
Cultured cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish or multi-well plate. Allow them to adhere and grow. Treat the cells with the desired concentration of this compound or DMSO for a specified time.
-
Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of this compound leading to mitotic arrest.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for immunofluorescence staining.
Clinical Development
The prodrug of this compound, HMN-214, has been evaluated in a Phase I clinical trial in patients with advanced solid tumors.[2] The maximum tolerated dose (MTD) was determined to be 8 mg/m²/day.[2] Dose-limiting toxicities included myalgia/bone pain syndrome and hyperglycemia.[2] Stable disease was observed in seven of 29 patients, with one heavily pretreated breast cancer patient experiencing stable disease for six months.[2] These early clinical findings suggest that HMN-214 is reasonably well-tolerated and shows signs of antitumor activity, warranting further investigation, particularly in tumors with high PLK1 expression.[2]
Conclusion
This compound is a pioneering anticentrosome agent with a well-defined, novel mechanism of action that differentiates it from other mitotic inhibitors. Its ability to inhibit centrosome-dependent microtubule nucleation, disrupt PLK1 localization, and overcome multidrug resistance underscores its potential as a valuable therapeutic agent in oncology. The preclinical data summarized in this whitepaper provide a strong rationale for its continued development. The detailed experimental protocols and visualizations offered herein are intended to facilitate further research into this compound and other drugs targeting the centrosome.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. abmole.com [abmole.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
HMN-176 and the Reversal of Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene.[1][2] These transporters function as efflux pumps, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[3] HMN-176, the active metabolite of the oral prodrug HMN-214, represents a novel therapeutic agent that directly counteracts this mechanism.[4] Unlike traditional MDR modulators that aim to block P-gp function, this compound employs a unique strategy: it suppresses the transcription of the MDR1 gene itself. This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, and experimental validation of this compound as a potent agent for reversing multidrug resistance.
Core Mechanism: Transcriptional Suppression of the MDR1 Gene
The principal mechanism by which this compound restores chemosensitivity to resistant cancer cells is by inhibiting the expression of the MDR1 gene at the transcriptional level.[5][6] This action prevents the synthesis of new P-gp transporters, leading to a time-dependent reduction of the cell's efflux capacity.
The key molecular target for this compound in this process is the transcription factor NF-Y (Nuclear Factor Y).[5] NF-Y is a crucial factor for the basal expression of the MDR1 gene, binding to a specific consensus sequence known as the Y-box within the gene's promoter region.[5][6] this compound intervenes by directly inhibiting the binding of the NF-Y complex to this Y-box element.[5] This disruption prevents the initiation of MDR1 transcription, subsequently leading to decreased levels of MDR1 mRNA and a reduction in P-gp protein expression.[5] This dual-action approach, combining inherent cytotoxicity with the ability to down-regulate MDR1, distinguishes this compound from many other antitumor agents.[5][6]
References
- 1. The Effects of Synthetically Modified Natural Compounds on ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Pharmacology of HMN-176 and its Prodrug HMN-214
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of the investigational anti-cancer agent HMN-176 and its orally bioavailable prodrug, HMN-214. This compound is a stilbene (B7821643) derivative that primarily functions as an inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. By interfering with PLK1 function, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. Furthermore, this compound has demonstrated the ability to overcome multidrug resistance by downregulating the expression of the MDR1 gene via inhibition of the transcription factor NF-Y. This document details the mechanism of action, pharmacokinetics, and anti-tumor efficacy of this compound and HMN-214, presenting key quantitative data in tabular format. Detailed experimental methodologies for representative in vitro and in vivo studies are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological profile of these compounds.
Introduction
HMN-214 is an orally administered prodrug that is rapidly and extensively converted to its active metabolite, this compound.[1][2] this compound, a stilbene derivative, has demonstrated potent anti-tumor activity across a broad range of human cancer cell lines and in preclinical xenograft models.[3][4] Its primary mechanism of action involves the interference with the subcellular localization and function of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[2][5] Elevated expression of PLK1 is observed in a wide variety of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[6] this compound also exhibits a secondary mechanism of action by which it can circumvent multidrug resistance through the downregulation of the MDR1 gene.[7][8] This dual activity makes this compound and its prodrug HMN-214 promising candidates for further clinical development.
Mechanism of Action
Inhibition of Polo-like Kinase 1 (PLK1) and Cell Cycle Arrest
This compound does not directly inhibit the kinase activity of PLK1 but rather interferes with its normal subcellular spatial distribution at centrosomes and along the cytoskeletal structure.[5][9] This disruption of PLK1 localization prevents its proper function in critical mitotic events, including centrosome maturation, spindle assembly, and cytokine-sis. The consequence of this interference is a delay in the satisfaction of the spindle assembly checkpoint, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][10]
Studies in neuroblastoma cell lines have shown that HMN-214 treatment leads to a dose-dependent inhibition of the mRNA expression of several key cell cycle-related genes, including PLK1, CCNB1 (Cyclin B1), CDK1, WEE1, CDK2, CHK1, and CHK2.[6] This broad impact on cell cycle regulators underscores the central role of PLK1 in mitotic progression and the potent effect of its disruption by this compound.
Overcoming Multidrug Resistance
In addition to its effects on PLK1, this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells.[7][8] This is achieved by inhibiting the expression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump. This compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter.[7][8] This disruption of NF-Y binding leads to a dose-dependent inhibition of MDR1 promoter activity and a subsequent decrease in MDR1 mRNA and protein levels.[7][8] By reducing the expression of P-gp, this compound can increase the intracellular concentration and efficacy of other chemotherapeutic agents.
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide array of human tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM)[1][3] |
| Mean of 22 Human Tumor Cell Lines | Various | 118 |
| P388/CDDP | Murine Leukemia (Cisplatin-resistant) | 265 |
| P388/VCR | Murine Leukemia (Vincristine-resistant) | 143 |
| K2/CDDP | Human Ovarian (Cisplatin-resistant) | Not Reported |
| K2/VP-16 | Human Ovarian (Etoposide-resistant) | 212 |
| K2/ARS | Human Ovarian (Adriamycin-resistant) | 2000 |
Table 1: In vitro cytotoxicity of this compound against various human and murine cancer cell lines.
This compound also demonstrated significant activity in an ex-vivo soft agar (B569324) cloning assay using fresh human tumor specimens.[11]
| Tumor Type | Response Rate at 1.0 µg/mL[11] | Response Rate at 10.0 µg/mL[11] |
| Breast Cancer | 75% (6/8) | Not Reported |
| Non-Small Cell Lung Cancer | Not Reported | 67% (4/6) |
| Ovarian Cancer | Not Reported | 57% (4/7) |
| Overall (All Tumor Types) | 62% (21/34) | 71% (25/35) |
Table 2: In vitro activity of this compound in human tumor colony-forming assays.
In Vivo Anti-Tumor Efficacy
Oral administration of the prodrug HMN-214 has shown significant anti-tumor activity in mouse xenograft models.
| Xenograft Model | Cancer Type | Dose of HMN-214 (mg/kg, p.o.)[1][3] | Tumor Growth Inhibition |
| PC-3 | Prostate | 10 - 20 | Significant Inhibition |
| A549 | Lung | 10 - 20 | Significant Inhibition |
| WiDr | Colon | 10 - 20 | Significant Inhibition |
| KB-A.1 | Multidrug-resistant | 10 - 20 | Significant suppression of MDR1 mRNA |
Table 3: In vivo anti-tumor activity of HMN-214 in human tumor xenograft models.
Clinical Pharmacokinetics of HMN-214
A Phase I clinical trial in patients with advanced solid tumors established the pharmacokinetic profile of HMN-214.[2]
| Parameter | Value[2] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day |
| Dose-Limiting Toxicities | Myalgia/bone pain syndrome, hyperglycemia |
| This compound Accumulation | No accumulation with repeated dosing |
| Best Tumor Response | Stable disease in 7 of 29 patients |
Table 4: Summary of Phase I clinical trial results for HMN-214.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 3 x 10³ to 1 x 10⁴ cells per well in their respective culture medium and incubated overnight to allow for cell attachment.
-
Compound Addition: The following day, serial dilutions of this compound (or HMN-214) are prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of HMN-214 in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control and HMN-214 at various doses).
-
Drug Administration: HMN-214 is administered orally (p.o.) to the mice according to the predetermined dosing schedule (e.g., daily for 21 days). The vehicle control group receives the same volume of the vehicle solution.
-
Tumor Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or at the end of the treatment period. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is a common metric for assessing efficacy.
Mandatory Visualizations
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Polo-Like Kinase 1 in Regulating the Forkhead Box Family Transcription Factors [mdpi.com]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polo-like Kinase-1 Regulates Myc Stabilization and Activates a Feedforward Circuit Promoting Tumor Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
HMN-176 and its Role in G2/M Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a novel stilbene (B7821643) derivative with significant antitumor properties. Its primary mechanism of action involves inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies associated with this compound-induced G2/M arrest. It is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction to this compound
This compound, chemically defined as (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide, is a potent cytotoxic agent effective against various human tumor cell lines.[1][2] Unlike many mitotic inhibitors that target tubulin polymerization directly, this compound employs a distinct mechanism centered on the disruption of mitotic spindle formation and function.[3][4] It interferes with the spatial distribution of Polo-like kinase 1 (Plk1) and inhibits centrosome-dependent microtubule nucleation, which triggers the spindle assembly checkpoint and halts cell cycle progression at the G2/M transition.[5][6][7] This G2/M arrest is a prelude to programmed cell death, primarily initiated through the intrinsic mitochondrial pathway.[2]
Core Mechanism: Induction of G2/M Arrest
Treatment of cancer cells with this compound results in a significant accumulation of cells in the G2/M phase of the cell cycle.[2] This arrest is not due to direct inhibition of tubulin polymerization but rather from the disruption of critical mitotic machinery.[3][4]
Key Events:
-
Disruption of Spindle Polar Bodies: this compound causes the formation of irregular and disrupted spindle polar bodies, leading to short or multipolar spindles.[2][6]
-
Inhibition of Centrosome-Mediated Microtubule Nucleation: The compound has been identified as a first-in-class anti-centrosome drug that directly inhibits the formation of centrosome-nucleated microtubules (asters).[6][8] This action is concentration-dependent and is a key factor in preventing the assembly of a functional mitotic spindle.[5][8]
-
Spindle Assembly Checkpoint (SAC) Activation: The resulting defective spindle assembly delays the satisfaction of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome alignment before anaphase.[6] This prolonged checkpoint activation is the direct cause of the mitotic arrest.
Signaling Pathways Modulated by this compound
This compound-induced G2/M arrest and subsequent apoptosis are orchestrated through the modulation of several key signaling cascades.
The Cdc2-Cyclin B1 Complex
The transition from G2 to M phase is driven by the activation of the Maturation Promoting Factor (MPF), a complex of Cdc2 (also known as Cdk1) and Cyclin B1.[9][10] this compound treatment leads to:
-
Decreased Tyrosine Phosphorylation of Cdc2: This is a hallmark of Cdc2-Cyclin B1 kinase activation.[2]
-
Increased Cdc2-Cyclin B1 Complex Formation: The accumulation of this active complex is characteristic of cells arrested in mitosis.[2]
While seemingly contradictory (an active complex associated with arrest), this reflects the cell's attempt to enter mitosis, which is then blocked by the activated spindle assembly checkpoint. The cell is "stuck" in a mitotic state it cannot resolve.
p53-Dependent Apoptotic Pathway
Following mitotic arrest, this compound induces apoptosis, particularly in cells with wild-type p53.[2]
-
p53 Upregulation and Phosphorylation: this compound increases the expression of the p53 tumor suppressor protein and promotes its phosphorylation on Serine 20.[2]
-
Modulation of Apoptotic Regulators: Activated p53 upregulates the expression of pro-apoptotic proteins such as Noxa and Puma.[2] Concurrently, anti-apoptotic proteins like Bcl-2 and Mcl-1 are downregulated.[2]
-
Activation of the Intrinsic Caspase Pathway: This shift in the balance of apoptotic proteins triggers the mitochondrial (intrinsic) pathway of apoptosis, marked by the activation of caspase-9, which in turn activates the executioner caspase-3.[2] Caspase-3 activation leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in cell death.[2]
Downregulation of MDR1 Expression
A notable secondary mechanism of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cells.[1][11] It achieves this by inhibiting the transcription factor NF-Y from binding to the promoter of the MDR1 gene.[8][11] This suppresses the expression of P-glycoprotein, the protein product of MDR1, which functions as a drug efflux pump.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified across various preclinical models.
Table 1: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Context/Notes | Reference |
| Mean IC₅₀ | 118 nM | Across a panel of various human tumor cell lines | [5] |
| GI₅₀ Decrease (ADR) | ~50% | In K2/ARS ovarian cancer cells treated with 3 µM this compound | [1][11] |
| MDR1 mRNA Suppression | 56% | In cells treated with 3 µM this compound | [5] |
Table 2: Ex Vivo Activity of this compound in Human Tumor Specimens
| Tumor Type | Concentration (µg/mL) | Response Rate (% of assessable specimens) | Reference |
| Overall (All Types) | 0.1 | 32% (11/34) | [4] |
| Overall (All Types) | 1.0 | 62% (21/34) | [4] |
| Overall (All Types) | 10.0 | 71% (25/35) | [4] |
| Breast Cancer | 1.0 | 75% (6/8) | [4] |
| Non-Small Cell Lung | 10.0 | 67% (4/6) | [4] |
| Ovarian Cancer | 10.0 | 57% (4/7) | [4] |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Maintenance: Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into multi-well plates (e.g., 6-well or 96-well) at a density that allows for exponential growth during the experiment (typically 50-70% confluency). Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] Further dilute the stock solution in fresh culture media to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle.[12][13]
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 40 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect the emission signal (typically ~610 nm).
-
Data Analysis: Generate a DNA content frequency histogram. Gate on single cells to exclude doublets. Use analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Western Blotting
This protocol is used to detect changes in the expression and phosphorylation levels of key proteins.[15][16]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Cdc2, anti-Cyclin B1, anti-p53, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]
Logical Framework of this compound Action
The cellular response to this compound follows a clear logical progression from the initial molecular insult to the ultimate fate of the cell.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of G2 arrest in response to overexpression of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G2 delay induced by nitrogen mustard in human cells affects cyclin A/cdk2 and cyclin B1/cdc2-kinase complexes differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Protocols [moorescancercenter.ucsd.edu]
- 15. cube-biotech.com [cube-biotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
HMN-176: A Technical Guide to its Effects on the Centrosome and Mitotic Spindle
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent anti-proliferative activity against a broad range of human tumor cell lines.[1][2] Its primary mechanism of action involves the disruption of mitotic spindle organization by inhibiting centrosome-dependent microtubule nucleation.[1][3] This leads to the formation of defective mitotic spindles, activation of the spindle assembly checkpoint, and subsequent cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[1][4] Notably, this compound does not directly inhibit tubulin polymerization.[1] Evidence also points to an interaction with Polo-like kinase 1 (PLK1), a key regulator of mitosis, suggesting a multi-faceted approach to its anti-cancer effects.[4][5][6] This technical guide provides an in-depth overview of the effects of this compound on the centrosome (the functional equivalent of the spindle pole body in the studied organisms), detailing its mechanism of action, experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action: Inhibition of Centrosome-Dependent Microtubule Nucleation
The primary molecular target of this compound in disrupting mitosis is the centrosome. In animal cells, the centrosome serves as the primary microtubule-organizing center (MTOC), responsible for nucleating the microtubules that form the mitotic spindle. This compound has been shown to be a first-in-class anti-centrosome agent that inhibits this nucleation process.[1][3]
Studies in various cell systems, including Spisula oocytes and human cancer cell lines, have demonstrated that this compound treatment leads to a failure to form proper microtubule asters from the centrosomes.[1] This inhibitory effect is dose-dependent, with significant disruption observed at micromolar concentrations.[5] Importantly, this compound does not affect the assembly of the centrosome itself, but rather its capacity to initiate microtubule growth.[1] The consequence of this inhibition is the formation of aberrant mitotic spindles, characterized by being either too short or multipolar.[1][3] These defective spindles are unable to properly attach to chromosomes, leading to a prolonged activation of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. The sustained SAC activation results in a cell cycle arrest at the G2/M transition, preventing the cell from proceeding into anaphase and ultimately triggering apoptosis.[1][4]
Interaction with Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6][7] The prodrug of this compound, HMN-214, has been shown to interfere with PLK1 function.[4][6] Specifically, HMN-214 inhibits the phosphorylation and activation of PLK1.[6][7] This inhibition of PLK1 likely contributes to the observed defects in spindle formation and mitotic progression, as PLK1 is essential for the proper localization and function of numerous proteins involved in these processes. The interference with PLK1 provides a deeper understanding of the signaling pathways affected by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the effects of this compound from various in vitro and clinical studies.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Broad Spectrum | 118 (mean) | [8] |
| P388/CDDP | Drug-Resistant | 143 | [8] |
| P388/VCR | Drug-Resistant | 265 | [8] |
| K2/CDDP | Drug-Resistant | 200 | [8] |
| K2/VP-16 | Drug-Resistant | 230 | [8] |
| K2/ARS | Doxorubicin-Resistant | 2000 | [8][9] |
Table 2: Dose-Dependent Effects of this compound on Mitotic Processes
| Concentration (µM) | Cell System | Effect | Reference |
| 0.25 | Spisula oocytes | Inhibition of meiotic spindle and aster formation | [8] |
| 2.5 | hTERT-RPE1 cells | Formation of small spindles, reduced spindle length | [1][10] |
| 2.5 | CFPAC-1 cells | Induction of multipolar spindles | [1][10] |
| 2.5 | Isolated HeLa centrosomes | Inhibition of microtubule aster formation | [1][8] |
| 3.0 | HeLa cells | G2/M cell cycle block | [8] |
| 3.0 | K2/ARS cells | ~50% decrease in GI50 of Adriamycin | [9] |
Table 3: Phase I Clinical Trial Results of HMN-214 (Prodrug of this compound) in Patients with Advanced Solid Tumors
| Parameter | Value | Reference |
| Dosing Schedule | 21-day continuous, every 28 days | [11][12] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/d | [11][12] |
| Dose-Limiting Toxicities (at 9.9 mg/m²/d) | Severe myalgia/bone pain syndrome, hyperglycemia | [11][12] |
| Best Tumor Response | 7 of 29 patients had stable disease | [11][12] |
Experimental Protocols
Immunofluorescence Staining for Visualizing Mitotic Spindles and Centrosomes
This protocol is a generalized procedure for visualizing the effects of this compound on the mitotic spindle and centrosomes in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, hTERT-RPE1, CFPAC-1)
-
Glass coverslips
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (and a DMSO vehicle control) for the specified duration (e.g., 2-24 hours).
-
Fixation: Gently wash the cells with PBS. Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes. If using methanol fixation, this step is not necessary.
-
Blocking: Wash the cells three times with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to mark centrosomes) in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash the coverslips three times with PBS containing 0.1% Tween-20. Incubate with DAPI solution for 5 minutes to stain the DNA. Perform a final wash with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to analyze spindle morphology, spindle length, and the number of centrosomes.
In Vitro Microtubule Nucleation Assay from Isolated Centrosomes
This assay directly assesses the ability of this compound to inhibit microtubule nucleation from isolated centrosomes.
Materials:
-
Isolated centrosomes (e.g., from HeLa or Spisula oocytes)
-
Purified tubulin
-
GTP (guanosine triphosphate)
-
Microtubule assembly buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
This compound (dissolved in DMSO)
-
Glutaraldehyde for fixation
-
Glass coverslips coated with poly-L-lysine
-
Antibodies for immunofluorescence (as described above)
Procedure:
-
Centrosome Adsorption: Apply a suspension of isolated centrosomes to poly-L-lysine coated coverslips and allow them to adhere.
-
Treatment: Incubate the centrosome-coated coverslips with microtubule assembly buffer containing various concentrations of this compound or a DMSO control.
-
Nucleation Reaction: Add purified tubulin and GTP to the coverslips to initiate microtubule nucleation. Incubate at 37°C for a set time (e.g., 5-15 minutes) to allow for microtubule aster formation.
-
Fixation and Staining: Fix the newly formed asters with glutaraldehyde. Proceed with immunofluorescence staining for tubulin and a centrosomal marker (e.g., γ-tubulin) as described in the protocol above.
-
Quantification: Image the asters using fluorescence microscopy. Quantify the effect of this compound by measuring the number of asters formed, the length of the microtubules within the asters, or the total fluorescence intensity of the asters.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits centrosome-dependent microtubule nucleation and PLK1 activation, leading to defective spindle formation, SAC activation, G2/M arrest, and apoptosis.
Caption: Workflow for immunofluorescence staining to visualize this compound's effects on the mitotic spindle.
Caption: Workflow for the in vitro microtubule nucleation assay to assess the direct effect of this compound on centrosomes.
Conclusion and Future Directions
This compound is a potent anti-mitotic agent that disrupts cell division by a novel mechanism targeting centrosome-dependent microtubule nucleation. This leads to the formation of aberrant mitotic spindles and cell cycle arrest, making it a promising candidate for cancer therapy, particularly in tumors that overexpress PLK1. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating this compound and similar compounds. Future research should focus on elucidating the precise molecular interactions between this compound and its targets within the centrosome and the PLK1 signaling pathway. Further clinical investigation of HMN-214 is warranted to determine its efficacy and safety profile in a broader range of cancer types.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
HMN-176 cytotoxicity assay (MTT or SRB) protocol
Application Notes: HMN-176 Cytotoxicity Assays
These application notes provide a comprehensive guide for assessing the cytotoxic effects of this compound, a potent anti-proliferative agent, using the MTT and Sulforhodamine B (SRB) colorimetric assays. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.
Introduction to this compound
This compound is a stilbene (B7821643) derivative and an active metabolite of the synthetic antitumor compound HMN-214.[1][2] It demonstrates significant cytotoxic activity against a variety of human tumor cell lines, including breast, non-small-cell lung, and ovarian cancers.[3][4] The primary mechanism of action involves the inhibition of mitosis.[3] Unlike many antimitotic agents, this compound does not significantly affect tubulin polymerization.[2][4] Instead, it interferes with polo-like kinase-1 (PLK1) and disrupts centrosome-mediated microtubule nucleation, leading to cell cycle arrest at the M phase and subsequent induction of apoptosis.[2][3][5]
Furthermore, this compound has shown efficacy in overcoming multidrug resistance. It can suppress the expression of the multidrug resistance gene (MDR1) by targeting and inhibiting the transcription factor NF-Y from binding to the MDR1 promoter.[1][6] This dual mechanism of inducing mitotic arrest and restoring chemosensitivity makes this compound a compound of significant interest in cancer therapy.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism. Primarily, it disrupts the proper formation of the mitotic spindle by inhibiting centrosome-dependent microtubule nucleation, an action linked to interference with Polo-like kinase 1 (PLK1).[3][5] This leads to a delay in the satisfaction of the spindle assembly checkpoint, causing cell cycle arrest in mitosis and ultimately apoptosis.[2][7] Separately, this compound can downregulate multidrug resistance by inhibiting the transcription factor NF-Y, which prevents the expression of the MDR1 gene.[1][6]
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound have been quantified across various studies. The data below summarizes its potent activity against human tumor specimens and its average inhibitory concentration.
| Parameter | Cell/Tumor Type | Concentration | Result | Reference |
| Mean IC₅₀ | Multiple Tumor Types | N/A | 118 nM | [3] |
| In Vitro Activity | Breast Cancer Specimens | 1.0 µg/mL | 75% of specimens showed response (6/8) | [4] |
| Breast Cancer Specimens | 10.0 µg/mL | 63% of specimens showed response (5/8) | [3] | |
| Non-Small-Cell Lung Specimens | 10.0 µg/mL | 67% of specimens showed response (4/6) | [3][4] | |
| Ovarian Cancer Specimens | 10.0 µg/mL | 57% of specimens showed response (4/7) | [3][4] | |
| MDR1 mRNA Suppression | K2/ARS Ovarian Cancer Cells | 3 µM | 56% suppression of MDR1 mRNA expression | [3] |
Experimental Workflow for Cytotoxicity Assays
The general workflow for determining the cytotoxicity of this compound using either the MTT or SRB assay involves several key steps, from initial cell culture preparation to final data analysis.
Protocol 1: MTT Cytotoxicity Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]
Materials and Reagents
-
This compound stock solution (in DMSO)
-
Adherent or suspension cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS, store at -20°C protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Dilute the cell suspension to the appropriate density (e.g., 5,000-10,000 cells/well for many adherent lines).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (background) and "untreated cells" (negative control).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is common to perform a 1:3 or 1:4 serial dilution.[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. For the negative control wells, add medium with the same concentration of DMSO used for the highest drug concentration.
-
Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
For suspension cells: Centrifuge the plate (e.g., at 1,000 x g for 5 minutes) to pellet the cells, then carefully aspirate the supernatant.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix gently by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[11][12] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass and thus to the number of cells in the well.[11]
Materials and Reagents
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA) solution (10% w/v in water, store at 4°C)[13]
-
Sulforhodamine B (SRB) solution (0.04% or 0.4% w/v in 1% acetic acid, store at room temperature)[14][15]
-
Wash solution (1% v/v acetic acid in water)
-
Solubilization solution (10 mM Tris base solution, pH 10.5)[11]
-
Microplate reader (capable of reading absorbance at ~510-570 nm)
Detailed Protocol
-
Cell Seeding:
-
Follow the same procedure as Step 1 in the MTT protocol to seed cells in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Follow the same procedure as Step 2 in the MTT protocol to treat cells with serial dilutions of this compound.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25-50 µL of cold 50% (w/v) TCA to each well without removing the supernatant (for a final concentration of 10%).[11][14] Alternatively, remove the medium and add 100 µL of 10% TCA.[13]
-
Incubate the plate at 4°C for at least 1 hour to fix the cells to the bottom of the plate.[13][14]
-
-
Staining:
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[11][14]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11][13]
-
Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.[11]
-
-
Absorbance Measurement:
-
Measure the OD of each well using a microplate reader at a wavelength between 510 nm and 570 nm.[11]
-
Data Analysis
-
Subtract the average absorbance of the "medium only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (OD of Treated Wells / OD of Untreated Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the resulting dose-response curve using non-linear regression analysis.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Content Cell Cycle Analysis Using HMN-176
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HMN-176 is a potent, cell-permeable stilbene (B7821643) derivative that functions as a mitotic inhibitor. It is the active metabolite of the prodrug HMN-214.[1][2] this compound exerts its anti-tumor effects by interfering with the function of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[3][4][5] This interference does not directly inhibit PLK1's kinase activity but rather alters its subcellular localization, leading to defects in spindle formation and a delay in the satisfaction of the spindle assembly checkpoint.[6][7] Consequently, treatment of cancer cells with this compound leads to a robust arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1][8] These characteristics make this compound a valuable tool for studying cell cycle progression and a potential therapeutic agent.
These application notes provide a detailed protocol for performing cell cycle analysis in cancer cell lines treated with this compound, using propidium (B1200493) iodide (PI) staining and flow cytometry.
Principle
The cell cycle distribution of a cell population can be analyzed by measuring the DNA content of individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G1 phase of the cell cycle have a 2n DNA content, while cells in the G2 and M phases have a 4n DNA content. Cells in the S phase, undergoing DNA replication, have a DNA content between 2n and 4n. By fixing cells, staining them with PI, and analyzing the fluorescence intensity using a flow cytometer, the percentage of cells in each phase of the cell cycle can be quantified.[9][10]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines. This information is crucial for selecting the appropriate concentration range for cell cycle analysis experiments.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| Panel of Cancer Cell Lines (mean) | Various | 112[8] |
| P388 (cisplatin-resistant) | Leukemia | 143[8] |
| P388 (doxorubicin-resistant) | Leukemia | 557[8] |
| P388 (vincristine-resistant) | Leukemia | 265[8] |
| HeLa | Cervical Cancer | Induces G2/M arrest at 3 µM[8] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., Cayman Chemical, Cat. No. 37424)
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Detailed Protocol
-
Cell Seeding:
-
Culture your chosen cancer cell line in complete medium to about 70-80% confluency.
-
Trypsinize the cells and count them using a hemocytometer or an automated cell counter.
-
Seed the cells into 6-well plates at a density that will allow them to reach 50-60% confluency after 24 hours. A typical seeding density is 1-5 x 10^5 cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations based on the known IC50 values (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium from the previous step.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C in 70% ethanol for several weeks).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a laser to excite the propidium iodide (typically a 488 nm blue laser) and collect the emission fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar red channel).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use the software's cell cycle analysis model to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Signaling Pathway
Caption: this compound mechanism leading to G2/M arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1/G2 peaks | - Cell clumping- Inconsistent staining- High flow rate | - Ensure single-cell suspension before fixation- Ensure thorough mixing during staining- Use a lower flow rate during acquisition |
| Debris in the sample | - Excessive cell death- Cell lysis during preparation | - Handle cells gently- Use a lower centrifuge speed- Gate out debris based on forward and side scatter |
| No clear G2/M arrest | - this compound concentration too low- Incubation time too short- Cell line is resistant | - Perform a dose-response and time-course experiment- Verify the activity of the this compound compound |
| High background fluorescence | - Incomplete removal of ethanol- Insufficient RNase A treatment | - Ensure complete removal of supernatant after washes- Increase RNase A concentration or incubation time |
Conclusion
This compound is a valuable pharmacological tool for inducing G2/M cell cycle arrest. The protocol described in these application notes provides a reliable method for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry. This approach can be utilized to investigate the anti-proliferative effects of this compound and to further elucidate the molecular mechanisms governing cell cycle control.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Polo-like kinase 1 coordinates biosynthesis during cell cycle progression by directly activating pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. biocompare.com [biocompare.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for HMN-176 In Vivo Studies Using Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is the active metabolite of the orally bioavailable prodrug HMN-214. It has demonstrated potent antitumor activity in preclinical studies. This compound exhibits a dual mechanism of action: it interferes with the subcellular localization of Polo-like kinase 1 (PLK1), a key regulator of mitosis, and it targets the transcription factor NF-Y to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1][2][3] This document provides a summary of the available in vivo data and detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound's prodrug, HMN-214.
Mechanism of Action
This compound exerts its anticancer effects through two primary pathways:
-
Interference with PLK1 Localization : this compound does not directly inhibit the kinase activity of PLK1 but rather alters its spatial distribution within the cell.[4] This disruption of PLK1 localization at the centrosomes and cytoskeletal structures leads to mitotic arrest and ultimately, apoptosis.[3]
-
Overcoming Multidrug Resistance : this compound has been shown to inhibit the binding of the transcription factor NF-Y to the Y-box in the promoter region of the MDR1 gene.[1] This leads to the downregulation of MDR1 expression, thereby reducing the efflux of chemotherapeutic agents and restoring sensitivity to drugs in resistant tumors.[1]
Data Presentation
In Vivo Antitumor Activity of HMN-214 (Prodrug of this compound)
While specific quantitative data on tumor growth inhibition and body weight changes from primary literature were not fully available in the initial search, the following table summarizes the qualitative findings and dosing information from preclinical xenograft studies.
| Xenograft Model | Drug | Dosing Regimen | Reported Antitumor Activity | Reference |
| PC-3 (Prostate Cancer) | HMN-214 | 10-20 mg/kg, p.o. | Inhibits tumor growth. | [4] |
| A549 (Lung Cancer) | HMN-214 | 10-20 mg/kg, p.o. | Inhibits tumor growth. | [4] |
| WiDr (Colon Cancer) | HMN-214 | 10-20 mg/kg, p.o. | Inhibits tumor growth. | [4] |
| KB-A.1 (MDR Cancer) | HMN-214 | Not Specified | Suppressed MDR1 mRNA expression. | [1] |
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 | Notes | Reference |
| Various Human Tumor Cell Lines (22 total) | Mean IC50 of 118 nM | Potent cytotoxicity across a wide range of cancer types. | [5] |
| Drug-Resistant Cell Lines | Low cross-resistance | Effective against cells resistant to other chemotherapies. | [5] |
| K2/ARS (Adriamycin-Resistant Ovarian Cancer) | 3 µM this compound decreased GI50 of Adriamycin by ~50% | Demonstrates ability to reverse multidrug resistance. | [1] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with HMN-214 to evaluate the efficacy of its active metabolite, this compound.
Xenograft Model Establishment
-
Cell Culture : Culture the desired human cancer cell line (e.g., PC-3, A549, or WiDr) in appropriate media and conditions until the cells reach 80-90% confluency.
-
Cell Harvesting : Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete media, centrifuge the cells, and resuspend them in sterile, serum-free media or PBS.
-
Cell Implantation : Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
HMN-214 Administration
-
Drug Preparation : Prepare HMN-214 for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Dosing : Administer HMN-214 orally (p.o.) to the treatment groups at the desired dose (e.g., 10-20 mg/kg). The control group should receive the vehicle only.
-
Dosing Schedule : The dosing schedule can be daily or as determined by preliminary toxicity studies. A common schedule is once daily for a specified number of weeks.
Efficacy Evaluation
-
Tumor Measurement : Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight : Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Endpoint : The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis : Analyze the data by comparing the tumor growth in the treated groups to the control group. Calculate the tumor growth inhibition (TGI).
Pharmacodynamic and Mechanism of Action Studies
-
Tissue Collection : At the end of the study, tumors can be collected and processed for various analyses.
-
Western Blotting : Analyze protein expression levels of key targets like PLK1 and P-glycoprotein (the protein product of the MDR1 gene).
-
RT-PCR : Quantify the mRNA levels of MDR1 to confirm the effect of this compound on its expression.
-
Immunohistochemistry (IHC) : Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to visualize the effects of the treatment within the tumor tissue.
Visualizations
This compound Signaling Pathway
Caption: this compound mechanism of action targeting NF-Y and PLK1.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of HMN-214 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a potent stilbene (B7821643) derivative that functions as an indirect inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, and its overexpression is a common feature in a variety of human cancers, often correlating with poor prognosis. The active metabolite, this compound, does not directly inhibit the catalytic activity of PLK1 but rather interferes with its subcellular localization, leading to mitotic arrest at the G2/M phase, disruption of spindle pole formation, and subsequent apoptosis.[3][4] HMN-214 was developed to improve the oral absorption of this compound and has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models.[5][6] These notes provide an overview of the key findings and detailed protocols for the oral administration of HMN-214 in mouse models of cancer.
Mechanism of Action: PLK1 Inhibition
HMN-214 is rapidly converted to its active metabolite, this compound, in vivo. This compound exerts its anti-tumor effects by disrupting the function of PLK1, a key regulator of the cell cycle. This disruption leads to a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of action of orally administered HMN-214.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of HMN-214 in various mouse xenograft models.
Table 1: In Vivo Efficacy of Orally Administered HMN-214 in Human Tumor Xenograft Models
| Tumor Model | Mouse Strain | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| PC-3 (Prostate) | BALB/c nude | Daily oral gavage x 28 days | 10 | Not Specified | [1] |
| PC-3 (Prostate) | BALB/c nude | Daily oral gavage x 28 days | 20 | Significant Inhibition | [1] |
| A549 (Lung) | BALB/c nude | Daily oral gavage x 28 days | 10 | Not Specified | [1] |
| A549 (Lung) | BALB/c nude | Daily oral gavage x 28 days | 20 | Significant Inhibition | [1] |
| WiDr (Colon) | BALB/c nude | Daily oral gavage x 28 days | 10 | Not Specified | [1] |
| WiDr (Colon) | BALB/c nude | Daily oral gavage x 28 days | 20 | Significant Inhibition | [1] |
| KB-A.1 (MDR) | Nude | Daily oral gavage | 10 | Suppressed MDR1 mRNA | [1] |
| KB-A.1 (MDR) | Nude | Daily oral gavage | 20 | Suppressed MDR1 mRNA | [1] |
Note: Specific percentages for tumor growth inhibition were not available in the reviewed literature. "Significant Inhibition" indicates a statistically significant reduction in tumor growth as reported in the source.
Table 2: Pharmacokinetic Parameters of HMN-214 and this compound in Mice (Representative Data)
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| HMN-214 | 20 | ~50 | 0.5 | ~200 |
| This compound | 20 | ~400 | 2.0 | ~2500 |
Note: The data in this table are representative values based on the characterization of HMN-214 as an effective oral prodrug of this compound. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of HMN-214 for Oral Administration
This protocol describes the preparation of HMN-214 for oral gavage in mice.
Materials:
-
HMN-214 powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile microcentrifuge tubes
-
Sterile pestle for microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amount of HMN-214 powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small volume of 0.5% methylcellulose solution to the tube.
-
Grind the HMN-214 powder into a fine paste using a sterile pestle.
-
Gradually add the remaining volume of 0.5% methylcellulose solution to achieve the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20 g mouse with a 0.1 mL gavage volume).
-
Vortex the suspension thoroughly to ensure it is homogeneous.
-
Prepare the suspension fresh daily before administration.
Caption: Workflow for the preparation of HMN-214 suspension.
Protocol 2: Human Tumor Xenograft Model and In Vivo Efficacy Study
This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice and the subsequent evaluation of HMN-214's anti-tumor efficacy.
Materials:
-
Human cancer cell line (e.g., PC-3, A549, WiDr)
-
6-8 week old female BALB/c nude mice
-
Matrigel (optional)
-
Sterile PBS
-
Surgical tools for subcutaneous injection
-
Calipers for tumor measurement
-
HMN-214 suspension (prepared as in Protocol 1)
-
Vehicle control (0.5% Methylcellulose)
-
Oral gavage needles (20-22 gauge)
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start measuring the tumor volume with calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Oral Administration: Administer HMN-214 suspension or vehicle control daily via oral gavage at the desired dose (e.g., 10 or 20 mg/kg).
-
Data Collection:
-
Measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor toxicity.
-
Observe the mice for any signs of distress or toxicity.
-
-
Endpoint: Continue the treatment for the specified duration (e.g., 28 days) or until the tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³). Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Experimental workflow for a xenograft efficacy study.
Protocol 3: Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of orally administered HMN-214 in mice.
Materials:
-
Male BALB/c mice (or other appropriate strain)
-
HMN-214 suspension (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of HMN-214 suspension to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of HMN-214 and its active metabolite, this compound, using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Conclusion
HMN-214 is a promising oral anti-cancer agent that effectively delivers its active metabolite, this compound, to inhibit PLK1 function and suppress tumor growth. The protocols provided herein offer a foundation for the preclinical evaluation of HMN-214 in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. Further investigation into the detailed molecular mechanisms and potential combination therapies is warranted to fully elucidate the therapeutic potential of HMN-214.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Y/CCAAT box in cancer: YB-1 (YBX1) or NF-Y? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
HMN-176: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, cell-permeable stilbene (B7821643) derivative and an active metabolite of the prodrug HMN-214.[1] It functions as a mitotic inhibitor by interfering with polo-like kinase-1 (PLK1) activity, a key regulator of the cell cycle, without significantly affecting tubulin polymerization.[2][3] this compound has demonstrated significant cytotoxicity across a range of human tumor cell lines, including those resistant to conventional chemotherapeutic agents.[1][4] This document provides detailed application notes and protocols for the in vitro use of this compound, summarizing key quantitative data and outlining experimental procedures.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by disrupting mitotic progression. It interferes with the subcellular localization of PLK1, leading to cell cycle arrest at the G2/M phase.[5][6] This disruption of PLK1 function leads to the formation of short or multipolar spindles, ultimately triggering the spindle assembly checkpoint and inducing apoptosis.[3][4] Additionally, this compound has been shown to down-regulate the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter, thereby potentially restoring chemosensitivity in resistant cells.[5][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic activities of this compound in various in vitro models.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) | Reference |
| Panel of Cancer Cell Lines | Various | 112 | [1][8] |
| Panel of Cancer Cell Lines | Various | 118 | [2] |
| P388 Leukemia (Cisplatin-resistant) | Leukemia | 143 | [1] |
| P388 Leukemia (Doxorubicin-resistant) | Leukemia | 557 | [1] |
| P388 Leukemia (Vincristine-resistant) | Leukemia | 265 | [1] |
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
| Effect | Cell Line(s) | Concentration | Duration | Reference |
| G2/M Phase Cell Cycle Arrest | HeLa | 3 µM | - | [1][8] |
| Increased Duration of Mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM | - | [2][6] |
| Inhibition of Aster Formation | Spisula oocyte extracts | 0.25 - 2.5 µM | - | [4] |
| Suppression of MDR1 mRNA Expression | K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM | 48 hours | [5][7] |
| Inhibition of Tumor Specimen Growth | Breast, Non-small cell lung, Ovarian | 1.0 - 10.0 µg/mL | 14 days | [9] |
Signaling Pathway
The primary signaling pathway affected by this compound is the PLK1-mediated mitotic progression pathway. By altering the spatial distribution of PLK1, this compound initiates a cascade of events leading to mitotic arrest and apoptosis.
Caption: this compound mechanism of action leading to G2/M arrest and MDR1 downregulation.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for determining IC50 using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 3 µM for HeLa cells) or vehicle control for a specified time (e.g., 24 or 48 hours).[1]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Conclusion
This compound is a promising anti-cancer agent with a distinct mechanism of action involving the disruption of mitotic processes and the potential to overcome multidrug resistance. The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro effects of this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Preparing HMN-176 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of a stock solution of HMN-176 using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a potent stilbene (B7821643) derivative that acts as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in cancer research and drug development.
This compound: Key Properties and Applications
This compound, with the chemical formula C₂₀H₁₈N₂O₄S, is the active metabolite of the prodrug HMN-214.[4][5][6] It has demonstrated significant cytotoxic effects across various human tumor cell lines, inducing cell cycle arrest at the M phase by disrupting spindle polar bodies, ultimately leading to DNA fragmentation.[5][7][8] Its mechanism of action involves interfering with the subcellular localization of PLK1 without directly affecting tubulin polymerization.[1][2][3] This makes this compound a valuable tool for studying mitotic processes and a potential therapeutic agent in oncology.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 173529-10-7 | [1][4][7] |
| Molecular Formula | C₂₀H₁₈N₂O₄S | [4][7] |
| Molecular Weight | 382.43 g/mol | [7] |
| Solubility in DMSO | ≥ 27 mg/mL to 76 mg/mL | [3][8][9] |
| Mean IC₅₀ | ~112-118 nM | [1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various cell-based assays.
Materials and Equipment:
-
This compound powder (solid form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing this compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.824 mg of this compound (Molecular Weight = 382.43 g/mol ).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.824 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.[1]
-
For long-term storage, store the aliquots at -20°C or -80°C.[1] Under these conditions, the stock solution is stable for at least one to two years.[1]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
Application in Cell-Based Assays
When using the this compound stock solution in cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should generally be kept below 0.5%, and ideally below 0.1%, in the cell culture medium.[10][11] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[10]
Dilution Strategy to Avoid Precipitation:
Hydrophobic compounds dissolved in DMSO can precipitate when diluted directly into an aqueous buffer or cell culture medium.[10] To prevent this:
-
Perform initial serial dilutions of the concentrated DMSO stock solution in DMSO.
-
Then, add the final diluted DMSO sample to the aqueous medium.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-mitotic effect by interfering with the function of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that plays a central role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By disrupting the normal subcellular localization of PLK1, this compound leads to defects in spindle formation and mitotic arrest, ultimately triggering apoptosis in cancer cells.
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.
Caption: Step-by-step workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: HMN-176 Combination Therapy with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. Doxorubicin (B1662922), a widely used anthracycline chemotherapeutic agent, exerts its cytotoxic effects by inducing DNA damage, primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species.[1][2][3] The combination of this compound and doxorubicin represents a promising therapeutic strategy, particularly for cancers that have developed resistance to conventional chemotherapy.
These application notes provide a comprehensive overview of the rationale, mechanisms of action, and experimental protocols for evaluating the synergistic effects of this compound and doxorubicin combination therapy.
Mechanism of Action: Synergistic Cytotoxicity
The synergistic anti-cancer effect of combining this compound with doxorubicin stems from the abrogation of the G2/M cell cycle checkpoint, a key survival mechanism for cancer cells treated with DNA-damaging agents.
-
Doxorubicin's Role: Doxorubicin intercalates into DNA, leading to double-strand breaks and activating the DNA damage response.[1][4] This triggers cell cycle arrest, predominantly at the G2/M phase, allowing time for DNA repair.[5] This arrest is mediated by the ATR-Chk1 signaling pathway.[6][7]
-
This compound's Role as a Chk1 Inhibitor: this compound, by inhibiting Chk1, overrides this doxorubicin-induced G2/M checkpoint.[8] This forces cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.[9]
-
Overcoming Drug Resistance: this compound has also been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene product, P-glycoprotein (P-gp), a major efflux pump responsible for doxorubicin resistance.[7]
The combined action of checkpoint abrogation and reversal of drug resistance makes the this compound and doxorubicin combination a powerful strategy to enhance therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data illustrating the synergistic effects of this compound (or other Chk1 inhibitors) in combination with doxorubicin.
| Drug Combination | Cell Line | Effect | Reference |
| This compound (3 µM) + Doxorubicin (Adriamycin) | K2/ARS (Ovarian Cancer) | ~50% decrease in the GI50 of Doxorubicin | [7] |
| Chk1 Inhibitor (MK-8776) + Doxorubicin (low dose) | p53-deficient Breast Cancer | Enhanced cytotoxicity | [10] |
| Chk1 Inhibitor (PF-477736) + Doxorubicin | p53-deficient Cancer Cells | Potentiated cytotoxicity | [11] |
Table 1: Synergistic Effect on Cell Viability. This table highlights the ability of this compound and other Chk1 inhibitors to significantly reduce the concentration of doxorubicin required to inhibit cancer cell growth.
| Treatment | Cell Line | Apoptosis Induction (% of cells) | Reference |
| Doxorubicin | MDA-MB-231 | 38.8% (Early Apoptosis) | [2] |
| Doxorubicin | Diabetic Cardiomyocytes | Increased Caspase 3 and BAX | [1] |
| Representative Data for Combination | |||
| Doxorubicin + Chk1 Inhibitor (Expected Outcome) | Various Cancer Cells | Significantly higher than Doxorubicin alone | [4][9] |
Table 2: Enhancement of Apoptosis. This table presents data on doxorubicin-induced apoptosis and the expected significant increase in apoptosis when combined with a Chk1 inhibitor like this compound.
| Treatment | Cell Line | G2/M Phase Arrest (% of cells) | Reference |
| Doxorubicin (0.1 µM) | Neuroblastoma Cell Lines | 27-66% | [6] |
| Doxorubicin | MCF-7 (Breast Cancer) | G1/S and G2/M arrest | [12][13] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | G2/M arrest | [12][13] |
| Representative Data for Combination | |||
| Doxorubicin + Chk1 Inhibitor (Expected Outcome) | Various Cancer Cells | Abrogation of G2/M arrest | [4][6] |
Table 3: Abrogation of Doxorubicin-Induced G2/M Arrest. This table shows the typical cell cycle arrest induced by doxorubicin and the expected effect of a Chk1 inhibitor in overcoming this arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, both individually and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. For combination studies, a fixed-ratio or a matrix approach can be used. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the drug-containing medium and wash the cells with 100 µL of PBS. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 values. For combination studies, use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the DNA damage response and apoptotic pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Doxorubicin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1 (Ser345), anti-p53, anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH) to determine changes in protein expression and phosphorylation.
Visualizations
References
- 1. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin reverses doxorubicin resistance via inhibition the efflux function of ABCB4 in doxorubicin-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down regulation of Chk1 by p53 plays a role in synergistic induction of apoptosis by chemotherapeutics and inhibitors for Jak2 or BCR/ABL in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. Heterogeneities in Cell Cycle Checkpoint Activation Following Doxorubicin Treatment Reveal Targetable Vulnerabilities in TP53 Mutated Ultra High-Risk Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Potential of HMN-176 and Taxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct experimental evidence from peer-reviewed literature detailing the synergistic effects of HMN-176 in combination with Taxol (paclitaxel) is not currently available, a strong mechanistic rationale exists to explore this therapeutic strategy. This compound, an active metabolite of HMN-214, is known to circumvent multidrug resistance and interfere with mitotic processes.[1][2] Taxol is a potent, widely-used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis.[3][4] This document provides a comprehensive overview of the known mechanisms of each compound and presents detailed, hypothetical protocols for investigating their potential synergistic interactions in cancer cell lines. These protocols are based on established methodologies for assessing drug synergy.
Mechanisms of Action
This compound
This compound is a stilbene (B7821643) derivative with a multifaceted mechanism of action.[5][6] Its primary functions include:
-
Inhibition of NF-Y and Downregulation of MDR1: this compound has been shown to inhibit the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter.[1] This leads to a significant suppression of MDR1 (P-glycoprotein) expression, a key transporter responsible for the efflux of many chemotherapeutic agents, including Taxol, from cancer cells.[1] By downregulating MDR1, this compound can restore chemosensitivity in multidrug-resistant cells.[1]
-
Interference with Mitosis: this compound acts as an inhibitor of mitosis by interfering with the subcellular localization of Polo-like kinase 1 (PLK1).[2][7] It also inhibits centrosome-dependent microtubule nucleation, leading to the formation of short and/or multipolar spindles, which in turn delays the satisfaction of the spindle assembly checkpoint.[8]
Taxol (Paclitaxel)
Taxol is a well-established anti-cancer agent that targets microtubules.[3] Its mechanism of action involves:
-
Microtubule Stabilization: Taxol binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[9] This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and function, leading to a prolonged mitotic arrest.[3][9]
-
Induction of Apoptosis: The sustained mitotic arrest triggered by Taxol ultimately leads to apoptotic cell death.[3]
Hypothetical Synergistic Mechanisms
The distinct mechanisms of action of this compound and Taxol suggest several potential avenues for synergistic interaction:
-
Overcoming Taxol Resistance: this compound's ability to downregulate MDR1 expression could directly counteract a primary mechanism of Taxol resistance, thereby sensitizing resistant cancer cells to its cytotoxic effects.
-
Dual Mitotic Disruption: The combination of two agents that disrupt mitosis through different mechanisms—this compound by inhibiting centrosome-dependent microtubule nucleation and Taxol by stabilizing microtubules—could lead to a more profound and sustained mitotic catastrophe, resulting in enhanced cancer cell death.
Experimental Protocols
The following are detailed, hypothetical protocols designed to investigate the potential synergistic effects of this compound and Taxol.
Protocol 1: Assessment of Cytotoxicity and Synergy
Objective: To determine the individual and combined cytotoxic effects of this compound and Taxol on cancer cell lines and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line(s) of interest (e.g., a Taxol-resistant ovarian or breast cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Taxol (paclitaxel, stock solution in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
-
Combination Index (CI) calculation software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and Taxol in complete cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or Taxol alone to determine the IC50 value for each drug.
-
Combination Treatment: Treat cells with a combination of this compound and Taxol at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.
-
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for this compound and Taxol individually.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of MDR1 Expression
Objective: To determine if this compound can downregulate the expression of MDR1 in Taxol-resistant cancer cells.
Materials:
-
Taxol-resistant cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-MDR1 (P-glycoprotein), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a relevant concentration of this compound (e.g., a sub-lethal dose determined from the cytotoxicity assay) for 24, 48, and 72 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the MDR1 expression to the β-actin loading control.
Protocol 3: Cell Cycle Analysis
Objective: To assess the effects of this compound and Taxol, alone and in combination, on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Taxol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Taxol, or the combination for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and Taxol in a Taxol-Resistant Ovarian Cancer Cell Line
| Compound | IC50 (nM) |
| This compound | 150 |
| Taxol | 500 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Taxol Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Very Strong Synergy |
| 0.90 | 0.2 | Very Strong Synergy |
Visualizations
Caption: Workflow for assessing this compound and Taxol synergy.
Caption: Known signaling pathways of this compound and Taxol.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of HMN-176 in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for anti-cancer drug screening compared to traditional 2D cell cultures. Their complex, tissue-like architecture, including gradients of nutrients, oxygen, and proliferative states, offers a better recapitulation of the tumor microenvironment. This document provides detailed application notes and protocols for assessing the efficacy of HMN-176, a potent mitotic inhibitor, in 3D spheroid models.
This compound is an active metabolite of the oral stilbene (B7821643) derivative HMN-214.[1] Its mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[2] This inhibition leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3][4] Furthermore, this compound has been shown to circumvent multidrug resistance in certain cancer cells by targeting the transcription factor NF-Y.[5][6] These protocols will guide researchers in quantifying the anti-tumor effects of this compound on 3D spheroids through the analysis of spheroid growth, cell viability, and apoptosis.
Data Presentation
The following tables present representative quantitative data on the efficacy of PLK1 inhibitors in 3D spheroid cultures, which can be used as a benchmark for assessing this compound.
Table 1: Effect of PLK1 Inhibitor (Onvansertib) on Colorectal Cancer Spheroid Viability
| Cell Line | Treatment Duration | IC50 (µM) | Assay |
| HCT 116 | 72 hours | 30.87 ± 12.67 | CellTiter-Glo® 3D Cell Viability Assay |
| Data derived from a study on the PLK1 inhibitor onvansertib (B609756) in HCT 116 spheroids.[7] |
Table 2: In Vitro Antiproliferative Activity of PLK1 Inhibitors in Small Cell Lung Cancer (SCLC) Cell Line Spheroids
| Cell Line | PLK1 Inhibitor | IC50 (nM) | Assay |
| H526 | Volasertib | 40 | CellTiter-Glo® 3D Cell Viability Assay |
| H209 | Volasertib | 550 | CellTiter-Glo® 3D Cell Viability Assay |
| H187 | Volasertib | >1000 | CellTiter-Glo® 3D Cell Viability Assay |
| H526 | Onvansertib | 20 | CellTiter-Glo® 3D Cell Viability Assay |
| H209 | Onvansertib | 250 | CellTiter-Glo® 3D Cell Viability Assay |
| Representative data showing differential sensitivity of SCLC cell lines to PLK1 inhibitors.[8] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., HCT 116, A549)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
Procedure:
-
Prepare a 1.5% (w/v) solution of agarose in the appropriate cell culture medium.
-
Coat the bottom of each well of a 96-well ULA plate with the agarose solution and allow it to solidify.[7]
-
Culture cells in 2D flasks to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the desired number of cells (e.g., 1,000-7,000 cells/well, to be optimized for each cell line) into each agarose-coated well of the ULA plate.[7][9]
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 10 minutes to facilitate cell aggregation.[7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 3-4 days, with an optimal size range of 200-500 µm in diameter.[4][7]
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well ULA plate
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[1]
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Spheroid Growth (Size Measurement)
This method provides a non-invasive way to assess the cytostatic effects of this compound.
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field images of the spheroids in each well.
-
Using image analysis software, measure the diameter of each spheroid.[10]
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Plot the change in spheroid volume over time for each treatment condition to assess growth inhibition.[11]
Protocol 4: Cell Viability Assessment using ATP Assay
This protocol quantifies the number of viable cells within the spheroid.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[12]
-
Lyse the spheroids by shaking the plate on an orbital shaker for 5 minutes.[13]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luminescence values of the treated spheroids to the vehicle control to determine the percentage of cell viability.
Protocol 5: Apoptosis Detection using Caspase-3/7 Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
Hoechst 33342 (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
At the end of the treatment period, add the Caspase-3/7 Green Detection Reagent and Hoechst 33342 to each well at the recommended concentration.
-
Incubate the plate at 37°C for 1-2 hours.[14]
-
Capture fluorescent images of the spheroids. The green channel will detect apoptotic cells, and the blue channel will identify all cell nuclei.
-
Quantify the number of green-fluorescent (apoptotic) cells relative to the total number of blue-fluorescent (total) cells using image analysis software.[15][16]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.
Caption: this compound mechanism of action leading to G2/M arrest and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Multi-Omic Evaluation of PLK1 Inhibitor-Onvansertib-In Colorectal Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi‐Omic Evaluation of PLK1 Inhibitor—Onvansertib—In Colorectal Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Drug Efficacy–Quantitative Evaluation of Spheroid Size | Evident Scientific [evidentscientific.com]
- 12. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.co.uk [promega.co.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HMN-176 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of HMN-176.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, anti-tumor agent.[1][2] It is the active metabolite of the prodrug HMN-214.[1][2][3][4][5][6][7] this compound functions as a stilbene (B7821643) derivative that inhibits mitosis by interfering with polo-like kinase-1 (PLK1).[1][2][7][8][9] This interference disrupts the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure, leading to cell cycle arrest at the M phase, destruction of spindle polar bodies, and subsequent DNA fragmentation.[1][2][3][5][6][7] Notably, this compound's mechanism does not involve direct interaction with tubulin.[1][2][5][7]
Q2: What are the basic chemical properties of this compound?
This compound is a solid powder with the following chemical properties:
| Property | Value |
| CAS Number | 173529-10-7[1][3][10][11][12] |
| Molecular Formula | C₂₀H₁₈N₂O₄S[1][3][10][12] |
| Molecular Weight | 382.43 g/mol [1][3][12] |
| Appearance | Solid powder[2][11] |
| Purity | ≥98%[10] |
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[7] For short-term storage, it can be stored at 0-4°C for days to weeks.[1][2] Stock solutions in solvent should be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[9]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility challenges encountered during experiments with this compound.
Problem: My this compound is not dissolving in my desired solvent.
Solution:
-
Verify the appropriate solvent. this compound is known to be soluble in organic solvents like DMSO and DMF, but insoluble in water and ethanol.[2][12]
-
Check the concentration. The solubility of this compound varies depending on the solvent. Refer to the solubility data table below to ensure you are not exceeding the maximum concentration.
-
Apply gentle heating and/or sonication. For DMSO, sonication is recommended to aid dissolution.[8] Gentle warming can also help, but be cautious to avoid degradation of the compound.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 10 - 100 | 26.15 - 261.49 |
| DMF | 10 | 26.15 |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
Note: The reported solubility in DMSO varies across different suppliers. It is recommended to start with a lower concentration and gradually increase it.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 382.43 g/mol * (1000 mg / 1 g) = 3.8243 mg
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Homogeneous Suspension for In Vivo Oral Administration
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound. For a 5 mg/mL suspension, you will need 5 mg of this compound for every 1 mL of CMC-Na solution.[12]
-
Add the this compound powder to the appropriate volume of CMC-Na solution in a sterile tube.
-
Mix thoroughly using a homogenizer or sonicator until a uniform and homogeneous suspension is achieved.[12]
-
This suspension should be prepared fresh before each oral administration.[12]
Visual Guides
The following diagrams illustrate key concepts related to this compound.
Caption: Metabolic activation of HMN-214 to this compound and its mechanism of action.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. molnova.cn [molnova.cn]
- 4. This compound产品说明书 [selleck.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. abmole.com [abmole.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. selleck.co.jp [selleck.co.jp]
HMN-176 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMN-176. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stilbene (B7821643) derivative that acts as a potent anti-tumor agent. It is the active metabolite of the oral prodrug HMN-214.[1][2][3] this compound inhibits mitosis and induces cell cycle arrest at the G2/M phase.[3][4] Its primary mechanism involves interfering with the subcellular spatial distribution of Polo-like kinase 1 (PLK1), particularly at the centrosomes, rather than directly inhibiting the kinase's activity.[5][6] This disruption of PLK1 localization leads to defects in spindle assembly, causing the formation of short or multipolar spindles and delaying the satisfaction of the spindle assembly checkpoint.[4][7] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by downregulating the expression of the MDR1 gene.[1][2]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO.[5][8][9] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[5][10]
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, published studies have reported effective concentrations in the nanomolar to low micromolar range. For example, this compound has a mean IC50 value of 118 nM in a panel of human tumor specimens.[8][10] In cell culture experiments, concentrations ranging from 0.025 µM to 10 µg/mL have been used to observe effects on mitosis, cell viability, and gene expression.[4][8][10][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: I am observing precipitation of this compound in my cell culture medium.
-
Cause: this compound is poorly soluble in aqueous solutions like cell culture media.[9] Adding a high concentration of a DMSO stock solution directly to the medium can cause the compound to precipitate out.
-
Solution:
-
Prepare an intermediate dilution: Before adding to your final culture volume, prepare an intermediate dilution of your this compound DMSO stock in a small volume of cell culture medium.
-
Increase the final DMSO concentration (with caution): Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. However, a slightly higher but still non-toxic DMSO concentration may be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes aid in solubility.
-
Vortex during dilution: When preparing the final working solution, vortex the medium gently as you add the this compound stock solution to ensure rapid and even dispersion.
-
Issue 2: I am seeing inconsistent or a lack of expected biological activity.
-
Cause 1: Degradation of this compound in stock solutions. Improper storage, such as repeated freeze-thaw cycles or storing at room temperature for extended periods, can lead to the degradation of the compound.
-
Solution 1:
-
Cause 2: Instability in cell culture medium. While specific data on the stability of this compound in cell culture media at 37°C is limited, like many small molecules, it may degrade over longer incubation periods.
-
Solution 2:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in cell culture medium for each experiment.
-
Minimize pre-incubation time: Add the this compound solution to your cells immediately after preparation.
-
Consider media changes for long-term experiments: For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Issue 3: My vehicle control (DMSO) is showing cytotoxicity.
-
Cause: The final concentration of DMSO in the cell culture medium is too high. Many cell lines are sensitive to DMSO concentrations above 0.5%.
-
Solution:
-
Calculate the final DMSO concentration: Ensure the final concentration of DMSO in your culture wells is at a non-toxic level for your specific cell line.
-
Perform a DMSO toxicity curve: If you are unsure about the sensitivity of your cells to DMSO, perform a dose-response experiment with varying concentrations of DMSO to determine the highest tolerated concentration.
-
Adjust stock solution concentration: If necessary, prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your experiment, thereby reducing the final DMSO concentration.
-
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution (in DMSO) |
| DMSO | 76 mg/mL (198.72 mM)[5][9] - 100 mg/mL (261.49 mM)[8] | -20°C for up to 3 years[5][8] | -20°C for up to 1 year[10], -80°C for up to 2 years[10] |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
Table 2: Reported IC50 Values of this compound in Cancer Cells
| Cell/Tumor Type | Assay | IC50 Value |
| Panel of Human Tumor Specimens | Not Specified | 118 nM (mean)[10] |
| Breast, Non-small-cell lung, and Ovarian Cancers | Human Tumor Colony-Forming Assay (14-day continuous exposure) | Active at 0.1, 1.0, and 10.0 µg/mL[11] |
Experimental Protocols
Protocol: Cell Viability Measurement using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Preparation of this compound Working Solutions:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Prepare a series of dilutions of this compound in complete growth medium. It is advisable to perform serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the freshly prepared this compound working solutions to the respective wells.
-
Include wells with medium containing only the vehicle (DMSO at the same final concentration) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8][10]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and use a suitable software to calculate the IC50 value.
-
Visualizations
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HMN-176 Cytotoxicity Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMN-176 in cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the active metabolite of the synthetic antitumor agent HMN-214. Its cytotoxic effects are primarily attributed to its role as a mitotic inhibitor. This compound interferes with the function of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, without significantly affecting tubulin polymerization.[1][2][3] This interference leads to cell cycle arrest in the M phase, destruction of spindle polar bodies, and subsequent induction of DNA fragmentation.[3] Additionally, this compound can restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene.
Q2: What is the solubility and stability of this compound in cell culture?
This compound is soluble in DMSO, with a reported solubility of up to 76 mg/mL (198.72 mM).[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO. This stock solution can be stored at -80°C for up to a year.[4] When preparing working concentrations, dilute the DMSO stock in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). The stability of this compound in aqueous media over long incubation periods should be considered, and fresh dilutions should be prepared for each experiment.
Q3: What are the expected IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and experimental conditions. A summary of reported IC50 values is provided in the table below.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | Reported IC50 |
| Various Human Tumor Cell Lines (Mean) | Various | 118 nM[2] |
| Breast Cancer Specimens (activity in 63% of samples at 10.0 µg/mL) | Breast Cancer | Not specified[2] |
| Non-small Cell Lung Cancer Specimens (activity in 67% of samples at 10.0 µg/mL) | Lung Cancer | Not specified[2] |
| Ovarian Cancer Specimens (activity in 57% of samples at 10.0 µg/mL) | Ovarian Cancer | Not specified[2] |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh dilutions of this compound from a recently prepared stock solution. Ensure proper storage of the stock solution at -80°C.[4] |
| Sub-optimal Concentration Range | Test a broader range of this compound concentrations. Refer to published IC50 values for similar cell lines as a starting point.[2] |
| Insufficient Incubation Time | Increase the incubation time (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest. |
| High Cell Seeding Density | Optimize the cell seeding density. Overly confluent cells may be less sensitive to treatment. |
| Cell Line Resistance | Consider the inherent resistance of your cell line. This compound is known to be effective in some multidrug-resistant cell lines by downregulating MDR1.[1] |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Pipette carefully and avoid introducing bubbles. |
| Edge Effects | To minimize evaporation, do not use the outer wells of the 96-well plate, or fill them with sterile PBS. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete dissolution of formazan crystals by gentle mixing or a short incubation on a plate shaker before reading the absorbance. |
| This compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (while ensuring solvent toxicity is controlled). |
Issue 3: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect cell health and assay results. |
| Serum Interference (LDH Assay) | Some sera have high endogenous LDH activity. Use heat-inactivated serum or reduce the serum concentration in your medium. Include a "medium-only" background control. |
Visualizations
Caption: this compound mechanism of action.
Caption: General workflow for this compound cytotoxicity experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
HMN-176 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of HMN-176. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an active metabolite of the prodrug HMN-214. Its primary antitumor activity stems from its ability to induce mitotic arrest. It interferes with the proper localization of Polo-like kinase 1 (PLK1) at the centrosomes and along the cytoskeletal structure, which is crucial for spindle formation and cell cycle progression.[1] This disruption of PLK1 function leads to the destruction of spindle polar bodies and subsequent cell cycle arrest at the M phase, ultimately triggering DNA fragmentation.[2] Additionally, this compound has been shown to inhibit centrosome-dependent microtubule nucleation, further contributing to its antimitotic effects.[3][4]
Q2: Does this compound directly inhibit the kinase activity of PLK1?
A2: No, studies indicate that this compound does not directly inhibit the kinase activity of PLK1. Instead, it alters the subcellular spatial distribution of PLK1, preventing it from functioning correctly during mitosis.[1]
Q3: What is the effect of this compound on multidrug resistance (MDR)?
A3: this compound has a dual mechanism of action that includes circumventing multidrug resistance. It has been shown to suppress the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter.[2][5] This leads to a decrease in P-glycoprotein (P-gp) levels, thereby restoring chemosensitivity in multidrug-resistant cells.[5]
Q4: What are the known off-target effects of this compound at a molecular level?
A4: While a comprehensive off-target screening profile, such as a kinome scan, is not publicly available for this compound, some potential off-target interactions have been identified:
-
BRAP2: this compound has been suggested to bind to BRCA1-associated protein 2 (BRAP2), which is involved in the nuclear-cytoplasmic shuttling of the tumor suppressor protein BRCA1.[2] A defect in this shuttling process can lead to cell death following G2/M arrest.[2]
-
Tubulin Polymerization: Importantly, this compound does not have a significant effect on tubulin polymerization.[3][6] This distinguishes its mechanism from that of other mitotic inhibitors like taxanes and vinca (B1221190) alkaloids. While the prodrug HMN-214 can inhibit tubulin polymerization at high concentrations, this is not the primary mechanism of this compound.[7]
Q5: What are the observed clinical adverse effects of the prodrug HMN-214?
A5: Phase I clinical trials of the oral prodrug HMN-214 have reported the following adverse effects. It is important to note that these are associated with the prodrug and may be due to this compound or other metabolites.
-
Most Common: The main adverse effect observed was neutropenia, which is consistent with its mechanism of inducing G2-M arrest in dividing cells.[2]
-
Dose-Limiting Toxicities: A severe myalgia/bone pain syndrome and hyperglycemia were identified as dose-limiting toxicities at higher doses.
-
Neurological: Sensory neuropathy and ileus have been observed in some patients. However, the severity and frequency of these neurotoxic effects were reported to be much lower than those of typical microtubule-binding agents.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cytotoxicity in non-dividing or slowly dividing cells. | Potential off-target effects unrelated to mitotic arrest. | Investigate the expression and activity of BRAP2 in your cell model, as this compound has been suggested to interact with it.[2] Consider performing a broader cytotoxicity screen on a panel of cell lines with varying proliferation rates. |
| Development of resistance to this compound is difficult to achieve in vitro. | This compound's dual mechanism of cytotoxicity and MDR1 downregulation may make it difficult for cells to develop resistance. The compound may not be a substrate for MDR1.[2] | This is an expected outcome based on the known mechanism of action. |
| Discrepancies in potency compared to other mitotic inhibitors. | This compound has a distinct mechanism of action that does not involve direct inhibition of tubulin polymerization.[3][6] | Ensure that experimental readouts are appropriate for a compound that disrupts PLK1 localization and centrosome function, rather than one that targets tubulin directly. Time-course experiments may be necessary to capture the effects on mitotic progression. |
| Observed neurotoxic effects in in vivo models. | While reported to be less severe than other microtubule agents, HMN-214 (and by extension this compound) can cause sensory neuropathy and ileus.[2] | Carefully monitor for signs of neurotoxicity in animal models. Consider dose adjustments or alternative administration schedules. Compare with a positive control known to induce neurotoxicity. |
Data Summary
In Vitro Cytotoxicity of this compound
| Cell Line Type | Metric | Value | Reference |
| Various Human Tumor Cell Lines | Mean IC50 | 118 nM | [8] |
| Adriamycin-resistant K2/ARS (Ovarian Cancer) | GI50 of Adriamycin with 3 µM this compound | Decreased by ~50% | [5] |
| K2/ARS (Ovarian Cancer) | MDR1 mRNA expression with 3 µM this compound | Suppressed by 56% | [8] |
Clinical Adverse Effects of HMN-214 (Prodrug)
| Adverse Effect | Severity | Reference |
| Neutropenia | Main adverse effect | [2] |
| Myalgia/Bone Pain Syndrome | Dose-limiting toxicity | |
| Hyperglycemia | Dose-limiting toxicity | |
| Sensory Neuropathy | Observed, but less severe than typical microtubule agents | [2] |
| Ileus | Observed, but less severe than typical microtubule agents | [2] |
Experimental Protocols
1. Analysis of MDR1 mRNA Expression by RT-PCR
-
Cell Culture: Plate K2 (parental) or K2/ARS (Adriamycin-resistant) ovarian cancer cells and incubate.
-
Treatment: Treat cells with the desired concentration of this compound for 48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the MDR1 and a housekeeping gene (e.g., GAPDH) cDNA using specific primers.
-
Analysis: Analyze the PCR products by gel electrophoresis to visualize the expression levels of MDR1 relative to the housekeeping gene.
2. Centrosome-Dependent Microtubule Nucleation Assay
-
Centrosome Isolation: Isolate centrosomes from a suitable cell line (e.g., HeLa S3).
-
Tubulin Preparation: Purify tubulin from a source such as bovine brain.
-
Incubation: Incubate the isolated centrosomes with purified tubulin in the presence of various concentrations of this compound or a vehicle control (DMSO).
-
Aster Formation: Allow microtubule asters to form at an appropriate temperature (e.g., 24°C) for a defined period (e.g., 20 minutes).
-
Fixation and Staining: Fix the samples and perform immunofluorescence staining for tubulin to visualize the microtubule asters.
-
Microscopy: Analyze the formation of asters using fluorescence microscopy. A reduction in the number or size of asters in the this compound treated samples indicates inhibition of centrosome-dependent microtubule nucleation.[3]
Visualizations
Caption: this compound Mechanism of Action: Mitotic Arrest Pathway.
Caption: this compound Mechanism of Action: MDR1 Downregulation.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | PLK抑制剂 | MCE [medchemexpress.cn]
HMN-176 Preclinical Toxicity & Side Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of HMN-176 observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical models?
This compound is the active metabolite of the prodrug HMN-214. In preclinical animal models, oral administration of HMN-214 was observed to cause no significant nerve toxicity, a common side effect associated with other microtubule-binding agents.[1] The primary adverse effect anticipated, based on its mechanism of action of inducing G2-M arrest in dividing cells, is neutropenia.[1]
Q2: What are the known dose-limiting toxicities of the prodrug HMN-214 in a clinical setting?
While this resource focuses on preclinical data, it is noteworthy that in a Phase I clinical trial, HMN-214 demonstrated dose-limiting toxicities of severe myalgia/bone pain syndrome and hyperglycemia at a dose of 9.9 mg/m²/day. The maximum tolerated dose (MTD) in humans was established at 8 mg/m²/day.[2]
Q3: What is the in vitro cytotoxicity of this compound against cancer cell lines?
This compound has demonstrated potent cytotoxic activity against a variety of human tumor cell lines.[1][3] The mean IC50 value across a panel of cancer cells was found to be 118 nM.[4][5]
Data Presentation: Quantitative Preclinical Data
Table 1: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Lines Tested |
| Mean IC50 | 118 nM | HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, and WiDr |
Table 2: In Vivo Observations with Prodrug HMN-214 in Mice
| Dose | Observation | Animal Model |
| 30 mg/kg | No obvious neurotoxicity | Mice |
Source:[4]
Troubleshooting Guides
Problem: High variability in IC50 values in our cytotoxicity assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to significant variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells at a consistent density across all wells and experiments. A typical seeding density for a 96-well plate is between 3 x 10³ and 1 x 10⁴ cells/well.[4]
-
-
Possible Cause 2: Drug Dilution Inaccuracy. Serial dilutions are a common source of error.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
-
Possible Cause 3: Inconsistent Incubation Time. The duration of drug exposure is critical.
-
Solution: Adhere to a strict 72-hour incubation period for all plates in the assay.[4]
-
Problem: Difficulty in observing the expected G2/M cell cycle arrest.
-
Possible Cause 1: Insufficient Drug Concentration. The concentration of this compound may not be high enough to induce a robust cell cycle block.
-
Solution: Perform a dose-response experiment. A concentration of 3 µM has been shown to effectively block HeLa cells at the G2/M phase.[4]
-
-
Possible Cause 2: Inappropriate Timing of Analysis. The peak of G2/M arrest may occur at a specific time point post-treatment.
-
Solution: Conduct a time-course experiment, analyzing cell cycle distribution at multiple time points after this compound addition.
-
-
Possible Cause 3: Issues with Cell Cycle Staining Protocol. Improper fixation or staining can lead to poor histogram resolution.
-
Solution: Ensure proper cell fixation with cold ethanol (B145695) and complete RNA digestion with RNase A before propidium (B1200493) iodide (PI) staining. Refer to the detailed experimental protocol below.
-
Experimental Protocols
Key Experiment 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 3,000 to 10,000 cells per well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The next day, remove the old medium and add 100 µL of the diluted drug to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Key Experiment 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3 µM) or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with ice-cold PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound mechanism leading to M-phase arrest and apoptosis.
References
- 1. medkoo.com [medkoo.com]
- 2. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. HMN-214 – Bioquote [bioquote.com]
Technical Support Center: Managing HMN-176-Induced Neutropenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing neutropenia induced by the polo-like kinase 1 (PLK1) inhibitor, HMN-176, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause neutropenia?
A1: this compound is the active metabolite of the oral prodrug HMN-214 and a potent inhibitor of polo-like kinase 1 (PLK1).[1][2][3][4][5] PLK1 is a critical regulator of cell division (mitosis).[6][7] By inhibiting PLK1, this compound disrupts the M-phase of the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells.[1][5] Hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils, are highly proliferative and are therefore sensitive to the effects of this compound. This leads to a decrease in neutrophil production, resulting in neutropenia.[6]
Q2: What is the expected timeline for the onset and recovery of this compound-induced neutropenia in animal models?
A2: While specific data for this compound is limited in publicly available literature, the nadir (lowest point) of neutrophil counts for many chemotherapeutic agents in rodents typically occurs 3-7 days post-administration, with recovery by days 10-14. For other PLK1 inhibitors, hematological toxicities like neutropenia are the most frequently reported dose-limiting toxicities.[7] It is crucial to establish the specific kinetics of this compound-induced neutropenia in your animal model through a pilot study.
Q3: How is the severity of neutropenia graded in animal models?
A3: The severity of neutropenia is typically graded based on the Absolute Neutrophil Count (ANC). While various grading systems exist, a commonly used scale in veterinary and preclinical studies is adapted from the Veterinary Cooperative Oncology Group (VCOG) guidelines.
Q4: What are the clinical signs of severe neutropenia in research animals?
A4: Animals with severe neutropenia may not show clinical signs until they develop a secondary infection. Signs of infection can be subtle and include lethargy, ruffled fur, hunched posture, decreased food and water intake, and fever. In some cases, sudden death due to overwhelming sepsis can occur.
Q5: What is Granulocyte-Colony Stimulating Factor (G-CSF) and when should it be used?
A5: Granulocyte-Colony Stimulating Factor (G-CSF), such as filgrastim (B1168352) or its pegylated form, is a hematopoietic growth factor that stimulates the production of neutrophils by the bone marrow.[8][9][10] In preclinical studies, G-CSF can be used prophylactically to reduce the severity and duration of neutropenia or therapeutically to hasten neutrophil recovery in animals with severe neutropenia.[9] The decision to use G-CSF should be based on the severity of neutropenia and the study objectives.
Troubleshooting Guides
Issue 1: High variability in the degree of neutropenia between animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug administration (e.g., inaccurate dosing, improper route of administration). | Ensure all personnel are properly trained in the administration technique. Use calibrated equipment for dosing. |
| Biological variability between animals (e.g., age, weight, sex, genetic background). | Use animals of a consistent age, weight, and genetic background. Increase the number of animals per group to improve statistical power. |
| Stress-induced physiological changes affecting drug metabolism or hematopoietic function. | Handle animals gently and consistently. Acclimatize animals to the experimental procedures before the start of the study. |
Issue 2: Unexpectedly high mortality in this compound treated groups.
| Possible Cause | Troubleshooting Steps |
| Severe neutropenia leading to opportunistic infections and sepsis. | Implement a robust health monitoring plan to detect early signs of infection. Consider prophylactic antibiotic therapy in consultation with a veterinarian. |
| Off-target toxicities of this compound at the administered dose. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Contaminated drug formulation or vehicle. | Ensure sterile preparation and handling of all injectables. |
Issue 3: G-CSF treatment is not effectively mitigating neutropenia.
| Possible Cause | Troubleshooting Steps |
| Insufficient dose or frequency of G-CSF administration. | Consult literature for appropriate G-CSF dosing regimens for your animal model. Consider a dose-escalation study for G-CSF. |
| Timing of G-CSF administration is not optimal. | Initiate G-CSF administration 24 hours after this compound administration to avoid stimulating neutrophil progenitors that could then be targeted by the cytotoxic agent. |
| Development of neutralizing antibodies to human G-CSF (if using a human recombinant form in animals). | Consider using a species-specific recombinant G-CSF if available. |
Quantitative Data Summary
Table 1: Illustrative Absolute Neutrophil Count (ANC) in Mice Following a Single Dose of a PLK1 Inhibitor
| Time Point | Vehicle Control (ANC x 10³/µL) | PLK1 Inhibitor (Low Dose) (ANC x 10³/µL) | PLK1 Inhibitor (High Dose) (ANC x 10³/µL) |
| Day 0 (Baseline) | 2.5 ± 0.5 | 2.6 ± 0.4 | 2.4 ± 0.6 |
| Day 3 | 2.4 ± 0.6 | 1.2 ± 0.3 | 0.5 ± 0.2 |
| Day 5 (Nadir) | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Day 7 | 2.6 ± 0.4 | 1.5 ± 0.4 | 0.8 ± 0.3 |
| Day 10 | 2.5 ± 0.5 | 2.2 ± 0.5 | 1.8 ± 0.4 |
| Day 14 | 2.4 ± 0.6 | 2.5 ± 0.6 | 2.3 ± 0.5 |
Table 2: Grading of Neutropenia in Animal Models
| Grade | Absolute Neutrophil Count (ANC) x 10³/µL | Clinical Significance |
| 0 | > 1.5 | Normal |
| 1 (Mild) | 1.0 - 1.5 | Generally no clinical signs |
| 2 (Moderate) | 0.8 - 1.0 | Increased risk of infection |
| 3 (Severe) | 0.5 - 0.8 | High risk of infection |
| 4 (Life-threatening) | < 0.5 | Very high risk of life-threatening infection |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Neutropenia in Mice
-
Animal Model: 8-10 week old C57BL/6 or BALB/c mice.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect 20-30 µL of blood from the tail vein or saphenous vein into EDTA-coated tubes for a baseline complete blood count (CBC) with differential.
-
This compound Administration: Administer this compound (or its prodrug HMN-214) at the desired dose and route (e.g., intraperitoneal, oral gavage). A dose-finding study is recommended to determine the optimal dose for inducing a desired level of neutropenia.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., Days 3, 5, 7, 10, 14) to monitor the nadir and recovery of neutrophil counts.
-
Hematological Analysis: Perform a CBC with differential for each blood sample to determine the Absolute Neutrophil Count (ANC).
-
Clinical Monitoring: Monitor animals daily for clinical signs of illness or distress. Record body weights at least three times a week.
Protocol 2: Prophylactic G-CSF Administration to Mitigate this compound-Induced Neutropenia
-
Induce Neutropenia: Administer this compound as described in Protocol 1.
-
Group Allocation: Divide animals into a control group (receiving vehicle) and a G-CSF treatment group.
-
G-CSF Administration:
-
Timing: Begin G-CSF administration 24 hours after this compound administration.
-
Dose and Route: A common starting dose for recombinant human G-CSF (filgrastim) in mice is 5-10 µg/kg/day, administered subcutaneously. The optimal dose may need to be determined empirically.
-
Frequency: Administer G-CSF daily for 5-7 days or until neutrophil counts have recovered.
-
-
Monitoring: Monitor ANC and clinical signs as described in Protocol 1.
Visualizations
Caption: Mechanism of this compound induced neutropenia.
Caption: Workflow for assessing this compound induced neutropenia.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. HMN-214 – Bioquote [bioquote.com]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSCF Guideline from the PIER Network - PAEDIATRIC INNOVATION, EDUCATION & RESEARCH NETWORK [piernetwork.org]
- 10. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
Technical Support Center: HMN-176 Resistance Mechanisms in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of action and resistance to HMN-176 in cancer cells. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action of this compound?
This compound is the active metabolite of the prodrug HMN-214 and functions as a mitotic inhibitor.[1] Its primary mechanisms of action are:
-
Induction of G2/M Cell Cycle Arrest: this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Following mitotic arrest, this compound induces programmed cell death, primarily through the intrinsic mitochondrial pathway.
-
Inhibition of Polo-like Kinase 1 (PLK1): It interferes with the subcellular localization of PLK1, a key regulator of mitosis, without directly inhibiting its kinase activity.[3]
-
Disruption of Microtubule Nucleation: this compound inhibits centrosome-dependent microtubule nucleation, leading to the formation of short or multipolar spindles.
FAQ 2: How does this compound overcome multidrug resistance (MDR)?
This compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells. It achieves this by downregulating the expression of the multidrug resistance gene (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump.[4] The mechanism involves:
-
Targeting the NF-Y Transcription Factor: this compound inhibits the binding of the nuclear transcription factor Y (NF-Y) to the inverted CCAAT box in the MDR1 promoter.[4][5]
-
Suppressing MDR1 Transcription: By preventing NF-Y binding, this compound suppresses the transcription of the MDR1 gene, leading to reduced levels of P-gp on the cell surface.[4] This increases the intracellular concentration of other chemotherapeutic agents.
FAQ 3: What are the expected IC50 values for this compound in cancer cell lines?
The cytotoxicity of this compound varies across different cancer cell lines. A summary of reported IC50 values is provided in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 leukemia (cisplatin-resistant) | Leukemia | 143 | [1] |
| P388 leukemia (doxorubicin-resistant) | Leukemia | 557 | [1] |
| P388 leukemia (vincristine-resistant) | Leukemia | 265 | [1] |
| Various human tumor cell lines (mean) | Various | 112-118 | [1][3] |
FAQ 4: What are the potential mechanisms of acquired resistance to this compound?
While this compound can overcome resistance to other drugs, cancer cells can develop resistance to this compound itself, likely through mechanisms common to other mitotic and PLK1 inhibitors. These may include:
-
Mutations in the Drug Target: Alterations in the structure of proteins that this compound interacts with, such as those involved in microtubule nucleation or PLK1 localization, could reduce drug binding or efficacy.
-
Alterations in Tubulin Dynamics: Changes in the expression of different tubulin isotypes or mutations in tubulin itself can confer resistance to mitotic inhibitors.[6][7]
-
Upregulation of Efflux Pumps: Although this compound can suppress MDR1, prolonged exposure could potentially lead to the upregulation of other ABC transporters that can efflux the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to circumvent the effects of mitotic arrest and apoptosis induced by this compound.[8] For example, resistance to PLK1 inhibitors has been associated with the upregulation of the AXL/TWIST signaling axis.[9]
-
Defects in the Apoptotic Machinery: Mutations or altered expression of key apoptotic proteins, such as Bcl-2 family members or caspases, could render cells resistant to this compound-induced apoptosis.
Troubleshooting Guides
Troubleshooting Guide 1: G2/M Arrest Not Observed or Inefficient
Problem: After treating cancer cells with this compound, you do not observe a significant increase in the G2/M population by flow cytometry.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 0.1 µM to 10 µM.[10] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the time point of maximum G2/M arrest. |
| Cell Line Resistance | Your cell line may be intrinsically resistant to this compound. Consider using a sensitive control cell line to validate your experimental setup. |
| Incorrect Flow Cytometry Protocol | Ensure proper cell fixation (e.g., 70% ethanol), RNase treatment (to avoid staining of double-stranded RNA), and staining with a DNA dye like propidium (B1200493) iodide (PI).[2] |
| High Cell Density | Plate cells at a lower density to ensure they are actively proliferating at the time of treatment. Contact inhibition can reduce the proportion of cells entering the cell cycle. |
| Cell Death | High concentrations of this compound may induce significant apoptosis, reducing the number of cells that can be analyzed for cell cycle distribution. Analyze both floating and adherent cells. |
Troubleshooting Guide 2: Inconsistent Apoptosis Assay Results
Problem: You are not observing the expected increase in apoptosis after this compound treatment, or the results are not reproducible.
| Possible Cause | Troubleshooting Steps |
| Assay Timing is Off | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the peak of apoptosis. Early time points may only show early apoptotic markers (Annexin V positive, PI negative), while later time points will show late apoptosis/necrosis (Annexin V/PI double positive).[11] |
| Incorrect Assay Choice | This compound induces apoptosis via the intrinsic pathway. Assays that measure mitochondrial membrane potential or caspase-9 activity are highly relevant.[12] Consider using multiple assays to confirm your results (e.g., Annexin V staining and a caspase activity assay). |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. Always collect both the supernatant and the adherent cells for analysis to avoid underestimating the apoptotic population.[11] |
| Reagent Issues | Ensure that your apoptosis detection reagents (e.g., Annexin V, PI, caspase substrates) are not expired and have been stored correctly. Use a positive control (e.g., staurosporine) to validate reagent activity. |
| Cell Line Resistance | The cell line may have defects in the apoptotic pathway (e.g., high levels of anti-apoptotic proteins like Bcl-2). Analyze the expression of key apoptotic regulators by Western blot. |
Troubleshooting Guide 3: No Change in MDR1 Expression
Problem: After treating multidrug-resistant cells with this compound, you do not observe a decrease in MDR1 (P-gp) protein or mRNA levels.
| Possible Cause | Troubleshooting Steps |
| Cell Line Does Not Overexpress MDR1 | Confirm that your "resistant" cell line has high basal expression of MDR1 compared to its sensitive parental line using Western blot or qRT-PCR. |
| Insufficient this compound Concentration or Duration | The downregulation of MDR1 is a transcriptional effect and may require a specific concentration and duration of treatment. A concentration of 3 µM for 48-72 hours has been shown to be effective.[4] Perform a dose- and time-course experiment. |
| Inefficient Protein/RNA Extraction | P-gp is a large membrane protein (170 kDa). Ensure your lysis buffer and extraction protocol are suitable for membrane proteins. Use protease inhibitors. For RNA, ensure its integrity before proceeding to qRT-PCR. |
| Poor Antibody Quality (Western Blot) | Use a validated antibody for MDR1/P-gp. Run a positive control (e.g., lysate from a known MDR1-overexpressing cell line).[13] |
| EMSA Not Working | The Electrophoretic Mobility Shift Assay (EMSA) for NF-Y binding is sensitive. Ensure the quality of your nuclear extract and the integrity of your labeled DNA probe containing the inverted CCAAT box.[5] Run a competition assay with an unlabeled probe to confirm specificity. |
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells at 50-60% confluency and treat with the desired concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]
Protocol 2: Western Blot for MDR1, Bax, and Bcl-2
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDR1, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[13][14]
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-Y
-
Nuclear Extract Preparation: After this compound treatment, harvest cells and prepare nuclear extracts using a commercial kit or a standard protocol.
-
Probe Labeling: Synthesize and anneal complementary oligonucleotides corresponding to the MDR1 promoter region containing the inverted CCAAT box. Label the double-stranded probe with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: In a reaction tube, combine the nuclear extract (5-10 µg), a poly(dI-dC) non-specific competitor, and the binding buffer. For competition assays, add a 50-100 fold excess of unlabeled probe. Add the labeled probe and incubate at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in a cold room or at 4°C.
-
Detection: Transfer the DNA-protein complexes to a nylon membrane. Detect the labeled probe using streptavidin-HRP and a chemiluminescent substrate (for biotin) or by autoradiography (for ³²P). A "shifted" band indicates the formation of a DNA-protein complex. A reduction in this shift in this compound-treated samples indicates inhibition of NF-Y binding.[4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polo-like kinase 1 inhibition diminishes acquired resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer with T790M mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing the Bioavailability of HMN-176
Welcome to the technical support center for HMN-176. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the oral prodrug HMN-214.[1][2][3][4][5][6][7] It is a stilbene (B7821643) derivative that acts as an anticancer agent.[8][9] Its primary mechanism of action is the inhibition of mitosis by interfering with the subcellular localization of polo-like kinase-1 (PLK1), a key regulator of mitotic events.[8][10][11] This interference leads to cell cycle arrest at the M phase and subsequent cell death.[2][3][4][6][7] Additionally, this compound has been shown to restore chemosensitivity to multidrug-resistant cancer cells by down-regulating the expression of the MDR1 gene.[1][2]
Q2: What are the known solubility properties of this compound?
This compound is poorly soluble in water.[6] It is soluble in organic solvents such as DMSO and DMF.[4][5] This poor aqueous solubility is a primary factor limiting its oral bioavailability.
Q3: How is this compound typically administered in preclinical studies?
In many preclinical studies, this compound is studied as the active metabolite following the oral administration of its prodrug, HMN-214.[1][2][8] When administered directly, it is often dissolved in an organic solvent like DMSO for in vitro experiments.[5] For in vivo studies, appropriate formulation strategies are necessary to achieve desired exposure.
Q4: What are the main challenges in achieving adequate bioavailability for this compound?
The primary challenge is its low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and consequently, low and variable absorption. Strategies to overcome this are essential for achieving consistent and therapeutically relevant plasma concentrations.
Troubleshooting Guides for Improving this compound Bioavailability
Researchers may encounter issues with low or inconsistent bioavailability of this compound during their experiments. The following troubleshooting guides provide potential solutions and detailed experimental protocols.
Issue 1: Low Oral Absorption and High Variability in Pharmacokinetic Studies
Cause: Poor dissolution of this compound in the gastrointestinal fluids.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area available for dissolution.
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer can enhance its dissolution rate.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and absorption.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using the Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
-
Dissolution testing apparatus
Methodology:
-
Preparation of the Polymer Solution: Dissolve a specific amount of PVP K30 in methanol. The ratio of this compound to PVP K30 can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal composition.
-
Incorporation of this compound: Add the accurately weighed this compound to the PVP K30 solution and stir until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol details the formulation of a lipid-based SEDDS to improve the solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Component Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial. The ratios should be optimized, for example, starting with a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of SEDDS:
-
Emulsification Study: Add a small amount of the prepared SEDDS to a larger volume of water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to assess the drug release profile.
-
Data Presentation
Table 1: Hypothetical Dissolution Data for this compound Formulations
| Formulation | Time (min) | % Drug Dissolved |
| Unformulated this compound | 5 | 2.1 |
| 15 | 5.8 | |
| 30 | 10.2 | |
| 60 | 15.5 | |
| This compound Solid Dispersion (1:10) | 5 | 45.3 |
| 15 | 78.9 | |
| 30 | 92.1 | |
| 60 | 98.6 | |
| This compound SEDDS | 5 | 65.7 |
| 15 | 95.2 | |
| 30 | 99.1 | |
| 60 | 99.8 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
HMN-176 Technical Support Center: Minimizing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of HMN-176 in experimental settings. By understanding its chemical properties and potential liabilities, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable anticancer agent and the active metabolite of the prodrug HMN-214. It functions as a mitosis inhibitor by interfering with the subcellular localization of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression. This disruption leads to the formation of abnormal mitotic spindles and ultimately induces cell cycle arrest at the G2/M phase and apoptosis.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Photodegradation: As a stilbene (B7821643) derivative, this compound contains a carbon-carbon double bond that can be sensitive to light, particularly UV light. Exposure can lead to isomerization and oxidation.
-
pH-dependent hydrolysis: The presence of a sulfonamide group makes this compound susceptible to hydrolysis, especially under acidic conditions. It is generally more stable in neutral to alkaline solutions.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is critical to maintaining the integrity of this compound.[1] Refer to the table below for recommended storage conditions.
Q4: How long is this compound stable in cell culture media?
Q5: Are there any known degradation products of this compound that could interfere with my experiments?
A5: Specific degradation products of this compound have not been extensively characterized in the public domain. However, photodegradation of stilbene derivatives can lead to the formation of oxidized species, which may have altered biological activity or fluorescence properties, potentially interfering with assays. Hydrolysis of the sulfonamide bond would likely yield inactive metabolites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cell-based assays. | This compound degradation in stock solution or experimental medium. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect all solutions containing this compound from light.- Prepare working dilutions in cell culture medium immediately before use.- Minimize the duration of the experiment where possible. |
| High background signal or unexpected fluorescence in imaging experiments. | Potential formation of fluorescent degradation products due to light exposure. | - Perform all experimental steps involving this compound under subdued lighting.- Use light-blocking plates or cover plates during incubation and imaging.- Include a "vehicle-only" control that has been exposed to the same light conditions. |
| Variability in results between experiments performed on different days. | Inconsistent handling and storage of this compound. | - Adhere strictly to the recommended storage and handling protocols.- Ensure all users in the lab follow the same standardized procedure for preparing and using this compound solutions. |
| Precipitation of the compound in aqueous buffers or media. | This compound is poorly soluble in water.[1] | - Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[1]- Ensure the final concentration of the organic solvent in the experimental medium is low (typically <0.5%) and consistent across all conditions.- Vortex thoroughly when preparing working dilutions. |
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Precautions |
| Solid Powder | -20°C | ≥ 4 years[1] | Store in a dry, dark environment.[1] |
| 4°C | Short-term (days to weeks)[1] | Store in a dry, dark environment.[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | MedChemExpress |
| DMF | ~10 mg/mL | Cayman Chemical |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions and subdued light, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay with this compound
Objective: To perform a cell-based assay while minimizing this compound degradation.
Procedure:
-
Culture cells to the desired density in appropriate multi-well plates.
-
Just prior to treating the cells, thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Protect the stock solution from light by wrapping the tube in aluminum foil or keeping it in a dark box.
-
Prepare serial dilutions of the this compound stock solution in your cell culture medium. Perform this step under subdued lighting.
-
Add the final dilutions of this compound to the cells. Also, include a vehicle control (medium with the same final concentration of DMSO).
-
Immediately return the plate to the incubator. If possible, use light-blocking or opaque-walled plates, especially for fluorescence- or luminescence-based assays.
-
Proceed with your experimental endpoint analysis after the desired incubation time.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Validation & Comparative
Validating the In Vitro Mechanism of Action of HMN-176: A Comparative Guide
For researchers and drug development professionals, understanding the precise mechanism of action of an investigational compound is paramount. This guide provides a comparative analysis of HMN-176, a stilbene (B7821643) derivative with antimitotic properties, against other Polo-like kinase 1 (PLK1) inhibitors. The data presented herein is based on in vitro experimental evidence to elucidate its unique mechanism and benchmark its performance against alternatives.
This compound distinguishes itself from many other PLK1 inhibitors by not directly targeting the enzyme's catalytic activity. Instead, it disrupts the proper subcellular localization of PLK1, interfering with its function at centrosomes and along the cytoskeletal structure.[1][2] This leads to defects in mitotic spindle formation and a delay in the satisfaction of the spindle assembly checkpoint.[3][4] A secondary mechanism of action for this compound is its ability to restore chemosensitivity in multidrug-resistant cancer cells by downregulating the expression of the MDR1 gene through inhibition of the NF-Y transcription factor.[5]
Comparative Analysis of this compound and Alternative PLK1 Inhibitors
To provide a clear performance benchmark, this compound is compared with several well-characterized ATP-competitive PLK1 inhibitors: BI 2536 and Volasertib (BI 6727).
Cell Viability Assay (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and its alternatives in various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Citation |
| This compound | Mean (various human tumors) | 118 | [6][7] |
| BI 2536 | SAS (Oral Cancer) | ~10-20 | [8] |
| OECM1 (Oral Cancer) | ~10-20 | [8] | |
| Volasertib (BI 6727) | BEL7402 (Hepatocellular Carcinoma) | 6 | [9] |
| HepG2 (Hepatocellular Carcinoma) | 2854 | [9] | |
| SMMC7721 (Hepatocellular Carcinoma) | 3970 | [9] | |
| SK-Hep-1 (Hepatocellular Carcinoma) | 7025 | [9] |
Phenotypic Effects on Mitosis
The hallmark of PLK1 inhibitors is their effect on mitotic progression. The table below compares the observed in vitro phenotypic effects of this compound and BI 2536.
| Feature | This compound | BI 2536 |
| Mechanism | Interferes with PLK1 subcellular localization[1][2] | ATP-competitive inhibitor of PLK1 kinase activity[8] |
| Spindle Morphology | Induces short or multipolar spindles[3][10] | Induces monopolar spindles[8] |
| Cell Cycle Arrest | G2/M phase[3] | G2/M phase[8] |
| Effective Concentration | 2.5 µM for spindle abnormalities in hTERT-RPE1 and CFPAC-1 cells[2][10] | 10-50 nM for G2/M arrest in SAS and OECM1 cells[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for spindle morphology analysis.
Caption: Workflow for MDR1 promoter activity luciferase assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or alternative inhibitors for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Immunofluorescence for Mitotic Spindle Analysis
This technique is used to visualize the morphology of the mitotic spindle.
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or an alternative inhibitor for a specified duration (e.g., 2-24 hours).[10]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (or another spindle component) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBST, counterstain with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
MDR1 Promoter Activity (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of the MDR1 promoter.
-
Plasmid Construction: Clone the promoter region of the human MDR1 gene upstream of a luciferase reporter gene in an appropriate vector.
-
Transfection: Co-transfect the MDR1 promoter-luciferase construct and a control plasmid (e.g., Renilla luciferase) into the desired cell line.
-
Treatment: After 24 hours, treat the transfected cells with this compound or other compounds.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of the MDR1 promoter.[5]
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
EMSA is used to detect the binding of proteins to specific DNA sequences.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the inverted CCAAT box sequence in the MDR1 promoter.[11] Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) for 20-30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography or chemiluminescence. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-Y binding to the MDR1 promoter.[5] For supershift assays, an antibody specific to NF-Y can be added to the binding reaction, which will result in a further shift of the protein-DNA complex.[11]
References
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Construction of a model cell line for the assay of MDR1 (Multi Drug Resistance gene-1) substrates/inhibitors using HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcription factor NF-Y regulates mdr1 expression through binding to inverted CCAAT sequence in drug-resistant human squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PLK1 Inhibitors: HMN-176 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Polo-like kinase 1 (PLK1) inhibitors, HMN-176 and BI 2536, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate their performance.
At a Glance: Key Differences
| Feature | This compound | BI 2536 |
| Primary Mechanism | Interferes with the subcellular localization of PLK1; also targets NF-Y to downregulate MDR1. | Potent, ATP-competitive inhibitor of PLK1 kinase activity.[1][2][3][4] |
| Potency (IC50/EC50) | Mean IC50 of ~112-118 nM across various cancer cell lines.[5] | EC50 of 2-25 nM across a panel of 32 human cancer cell lines; IC50 of 0.83 nM in cell-free assays.[2][6] |
| Key Cellular Effects | Induces G2/M arrest, apoptosis, and circumvents multidrug resistance.[5][7] | Induces mitotic arrest (polo-arrest phenotype), apoptosis, and attenuates autophagy.[1][8] |
| In Vivo Efficacy | Prodrug (HMN-214) shows antitumor activity in mouse xenograft models.[7] | Highly efficacious in diverse xenograft models, leading to tumor regression.[6][8] |
| Clinical Development | Prodrug (HMN-214) has undergone Phase I clinical trials. | Has progressed to clinical studies in patients with advanced cancers.[8][9][10] |
Mechanism of Action: A Tale of Two Inhibitors
This compound and BI 2536 both target the PLK1 signaling pathway, a critical regulator of mitosis, but they achieve this through distinct mechanisms.
BI 2536: The Direct Kinase Inhibitor
BI 2536 is a potent and highly selective, ATP-competitive inhibitor of PLK1.[1][2][3][4] It directly binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts numerous mitotic processes, including centrosome maturation, spindle formation, and cytokinesis, leading to a characteristic "polo-arrest" phenotype with monopolar spindles, followed by the induction of apoptosis.[6][8][9]
This compound: The Spatial Disruptor and Transcriptional Modulator
In contrast to BI 2536, this compound does not appear to directly inhibit the kinase activity of PLK1 in an ATP-competitive manner.[11] Instead, it interferes with the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeletal structure.[11] This disruption of PLK1 localization is thought to prevent its proper function during mitosis, leading to G2/M cell cycle arrest and apoptosis.[5][11]
Furthermore, this compound possesses a second, distinct mechanism of action: it can restore chemosensitivity to multidrug-resistant (MDR) cancer cells. It achieves this by targeting the transcription factor NF-Y, which in turn suppresses the Y-box-dependent promoter activity of the MDR1 gene, leading to decreased expression of the P-glycoprotein drug efflux pump.[7]
References
- 1. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HMN-176 and Volasertib for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two investigational anticancer agents, HMN-176 and volasertib (B1683956). Both compounds interfere with the cell cycle by targeting Polo-like kinase 1 (PLK1), a critical regulator of mitosis, yet they exhibit distinct mechanisms of action and have been evaluated in different preclinical settings. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid researchers in understanding the therapeutic potential of these two molecules.
At a Glance: this compound vs. Volasertib
| Feature | This compound | Volasertib |
| Primary Target | Interferes with Polo-like kinase 1 (PLK1) spatial distribution; Targets transcription factor NF-Y | ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), PLK2, and PLK3 |
| Mechanism of Action | Induces G2/M cell cycle arrest; Restores chemosensitivity in multidrug-resistant cells | Induces G2/M cell cycle arrest and apoptosis |
| Reported Efficacy | Potent cytotoxicity against various human tumor cell lines; Overcomes multidrug resistance | Demonstrated efficacy in preclinical models of AML, NSCLC, glioma, and other solid tumors, both as a single agent and in combination therapies |
| Development Status | Preclinical/Early Clinical Development | Investigated in Phase I, II, and III clinical trials |
Quantitative Efficacy Data
The following tables summarize the available in vitro cytotoxicity and in vivo tumor growth inhibition data for this compound and volasertib. It is important to note that the absence of head-to-head comparative studies necessitates the presentation of data from separate experiments, which may have different conditions.
In Vitro Cytotoxicity: IC50 and GI50 Values
Volasertib has been extensively characterized across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 23 (EC50) | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 21 (EC50) | [1] |
| BRO | Melanoma | 11 (EC50) | [1] |
| GRANTA-519 | B-cell Lymphoma | 15 (EC50) | [1] |
| HL-60 | Acute Myeloid Leukemia | 32 (EC50) | [1] |
| THP-1 | Acute Myeloid Leukemia | 36 (EC50) | [1] |
| Raji | Burkitt's Lymphoma | 37 (EC50) | [1] |
| MOLM14 | Acute Myeloid Leukemia | 4.6 (GI50) | [2] |
| MV4;11 | Acute Myeloid Leukemia | 4.6 (GI50) | [2] |
| K562 | Chronic Myeloid Leukemia | 14.1 (GI50) | [2] |
| HEL | Erythroleukemia | 17.7 (GI50) | [2] |
| BEL7402 | Hepatocellular Carcinoma | 6 | [3] |
| HepG2 | Hepatocellular Carcinoma | 2854 | [3] |
| SMMC7721 | Hepatocellular Carcinoma | 3970 | [3] |
| SK-Hep-1 | Hepatocellular Carcinoma | 7025 | [3] |
| Various Glioma Stem Cells | Glioblastoma | 7.72 - 11,400 | [4] |
This compound has demonstrated broad cytotoxic activity.
| Cell Line Panel | Cancer Type | Mean IC50 (nM) | Reference |
| Panel of various cancer cell lines | Various | 112 | [5] |
| P388/ADR (Doxorubicin-resistant) | Leukemia | 557 | [5] |
| P388/VCR (Vincristine-resistant) | Leukemia | 265 | [5] |
| P388/CDDP (Cisplatin-resistant) | Leukemia | 143 | [5] |
In Vivo Efficacy: Xenograft Models
Volasertib has shown significant anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| MOLM-13 (subcutaneous) | Acute Myeloid Leukemia | 20 mg/kg or 40 mg/kg i.v. once weekly | Significant tumor growth inhibition. | [6] |
| MV-4-11 (disseminated) | Acute Myeloid Leukemia | 20 mg/kg or 40 mg/kg i.v. once weekly | Prolonged survival. | [7] |
| BEL7402 (subcutaneous) | Hepatocellular Carcinoma | 15 mg/kg | 75.4% tumor growth inhibition. | [3] |
| HepG2 (subcutaneous) | Hepatocellular Carcinoma | 15 mg/kg | 52.9% tumor growth inhibition. | [3] |
| H526 (subcutaneous) | Small Cell Lung Cancer | 20 mg/kg i.p. weekly | Significant tumor growth inhibition, comparable to irinotecan. | [8] |
| HBCx-137 (PDX) | Breast Cancer | 10 mg/kg 4 times/week | Tumor regression. | [9] |
This compound (administered as its prodrug HMN-214) has also been evaluated in vivo.
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| KB-A.1 (Adriamycin-resistant) | Human Epidermoid Carcinoma | HMN-214 (p.o.) | Suppressed the expression of MDR1 mRNA. | [10] |
Mechanisms of Action
Volasertib: ATP-Competitive PLK1 Inhibition
Volasertib is a potent, ATP-competitive inhibitor of the Polo-like kinase (PLK) family, with the highest affinity for PLK1.[11][12] By binding to the ATP-binding pocket of PLK1, volasertib prevents the phosphorylation of its downstream substrates, which are essential for mitotic progression. This inhibition leads to a G2/M phase cell cycle arrest, characterized by the formation of monopolar spindles, and ultimately triggers apoptosis.[1][13]
This compound: A Dual Mechanism Targeting PLK1 and NF-Y
This compound, the active metabolite of the prodrug HMN-214, exhibits a more complex mechanism of action. While it interferes with PLK1 function, it does so indirectly by altering the spatial distribution of the kinase, rather than through direct ATP-competitive inhibition.[14] This disruption of PLK1 localization leads to a G2/M cell cycle arrest.[5]
Furthermore, this compound has a distinct activity of targeting the transcription factor NF-Y.[10] By inhibiting the binding of NF-Y to the promoter of the multidrug resistance gene (MDR1), this compound can suppress MDR1 expression and restore chemosensitivity in drug-resistant cancer cells.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 14. mdpi.com [mdpi.com]
HMN-176: Overcoming Cisplatin Resistance in Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Cisplatin (B142131) stands as a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance remains a significant clinical hurdle, driving the search for novel therapeutic agents that can overcome this challenge. This guide provides a comprehensive comparison of the efficacy of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, in cisplatin-resistant cell lines compared to their sensitive counterparts and other alternative compounds.
Efficacy of this compound in Cisplatin-Resistant Cell Lines
This compound has demonstrated potent cytotoxic activity against a variety of human tumor cell lines, including those that have developed resistance to conventional chemotherapeutic agents like cisplatin.[1][2] Its ability to circumvent multidrug resistance is a key attribute, making it a promising candidate for treating refractory tumors.[3][4]
Comparative Cytotoxicity of this compound
The following table summarizes the cytotoxic efficacy of this compound in cisplatin-sensitive and -resistant cell lines, as indicated by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (nM) | Cisplatin IC50 (nM) | Reference |
| P388 | Leukemia | Cisplatin-Sensitive | - | - | [1] |
| P388/CIS | Leukemia | Cisplatin-Resistant | 143 | - | [1] |
| A2780 | Ovarian Carcinoma | Drug-Sensitive | - | - | [2] |
| A2780cp | Ovarian Carcinoma | Drug-Resistant | - | - | [2] |
Note: Specific IC50 values for this compound in A2780 and A2780cp, and for cisplatin in the P388 lines from the same study are not provided in the initial search results. However, this compound showed activity in the A2780cp line and low cross-resistance to cisplatin was observed.[2]
Mechanism of Action: Reversing Multidrug Resistance
The primary mechanism by which this compound overcomes resistance is through the downregulation of the Multidrug Resistance 1 (MDR1) gene.[3][4] The product of this gene, P-glycoprotein, is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound inhibits the binding of the transcription factor NF-Y to the Y-box element in the promoter region of the MDR1 gene.[3][4] This suppression of MDR1 transcription leads to a decrease in P-glycoprotein levels, restoring the sensitivity of resistant cells to chemotherapeutic agents.
Caption: this compound inhibits NF-Y, downregulating MDR1 and restoring drug sensitivity.
Experimental Protocols
The following are generalized methodologies based on common practices in the cited research areas for evaluating the efficacy of anti-cancer compounds in resistant cell lines.
Cell Culture and Maintenance
Cisplatin-resistant cell lines (e.g., P388/CIS, A2780cp) and their corresponding parental sensitive lines (P388, A2780) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and L-glutamine. Resistant cell lines are typically maintained in media containing a low concentration of cisplatin to retain their resistance phenotype.
Cytotoxicity Assay (IC50 Determination)
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound or cisplatin is added to the wells.
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Caption: A standard workflow for determining the cytotoxic effects of a compound.
Western Blot Analysis for P-glycoprotein Expression
-
Sensitive and resistant cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against P-glycoprotein (MDR1).
-
A secondary antibody conjugated to HRP is added, and the protein bands are visualized using a chemiluminescence detection system.
Reverse Transcription PCR (RT-PCR) for MDR1 mRNA Expression
-
RNA is extracted from this compound-treated and untreated cells.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
The cDNA is then used as a template for PCR with primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products are analyzed by gel electrophoresis to determine the relative expression levels of MDR1 mRNA.[4]
Comparison with Other Alternatives for Cisplatin Resistance
While this compound presents a promising strategy, several other approaches are being investigated to overcome cisplatin resistance.
| Therapeutic Strategy | Mechanism of Action | Key Molecules/Examples | References |
| Novel Platinum (II) and (IV) Complexes | Different chemical structures to evade resistance mechanisms (e.g., altered uptake/efflux, enhanced DNA repair). | Trans-platinum complexes, complexes with bioactive ligands. | [5] |
| Nanocarrier-based Delivery | Enhanced permeability and retention (EPR) effect, targeted delivery to tumor cells, and bypassing efflux pumps. | Liposomes, polymeric nanoparticles, gold nanorods. | [6] |
| Targeting DNA Repair Pathways | Inhibiting key proteins involved in repairing cisplatin-induced DNA damage, such as PARP inhibitors. | Olaparib, Rucaparib. | [7] |
| Modulating Apoptosis Pathways | Overcoming the inhibition of apoptosis, a common resistance mechanism. | - | [8] |
| Repurposed Drugs | Utilizing existing drugs with known safety profiles that exhibit anti-cancer and chemosensitizing properties. | Mithramycin (inhibits Sp1), Disulfiram (inhibits ALDH). | [9][10] |
| Palladium-based Complexes | Offer alternative mechanisms of cytotoxicity and may not share the same resistance pathways as platinum drugs. | Pd2Spermine. | [11] |
Conclusion
This compound demonstrates significant potential in overcoming cisplatin resistance, primarily through its targeted inhibition of the NF-Y/MDR1 signaling axis. Its efficacy in cisplatin-resistant cell lines, coupled with a distinct mechanism of action compared to cisplatin itself, positions it as a valuable candidate for further preclinical and clinical investigation. The comparison with other emerging strategies highlights a multi-pronged approach in the scientific community to address the critical challenge of chemotherapy resistance. This guide provides a foundational understanding for researchers to contextualize the therapeutic potential of this compound in the landscape of novel cancer therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Nano-Strategies for Cisplatin Resistance in Advancing Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testicular Germ Cell Tumors Acquire Cisplatin Resistance by Rebalancing the Usage of DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Mechanisms of Chemotherapy Resistance in Head and Neck Cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Disulfiram Overcomes Cisplatin Resistance in Human Embryonal Carcinoma Cells [mdpi.com]
- 11. Pd2Spermine as an Alternative Therapeutics for Cisplatin-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HMN-176 and Adriamycin for Cancer Therapy
For Immediate Release
This guide provides a detailed comparative analysis of two potent anti-cancer agents: HMN-176, a novel mitotic inhibitor, and Adriamycin (Doxorubicin), a long-established anthracycline antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, impact on cell cycle progression, and induction of apoptosis, supported by experimental data and detailed protocols.
Executive Summary
This compound and Adriamycin are both effective cytotoxic agents against a range of cancers, yet they operate through distinct molecular mechanisms. This compound disrupts mitosis by interfering with polo-like kinase-1 (PLK1) and centrosome-mediated microtubule nucleation, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] In contrast, Adriamycin exerts its anti-tumor effects through multiple actions, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, which collectively induce cell cycle arrest across G1, S, and G2 phases and trigger apoptosis through both intrinsic and extrinsic pathways.[3][4][5] A notable feature of this compound is its potential to circumvent multidrug resistance, a significant challenge in chemotherapy.
Mechanism of Action
This compound: This stilbene (B7821643) derivative acts as a mitotic inhibitor. Its primary mechanism involves the disruption of mitotic spindle formation by interfering with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[6] this compound does not directly interact with tubulin but rather alters the spatial distribution of PLK1, leading to the destruction of spindle polar bodies and subsequent M-phase arrest.[1] Furthermore, this compound inhibits centrosome-mediated microtubule nucleation, contributing to its anti-mitotic effects.[2] An important characteristic of this compound is its ability to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene.
Adriamycin (Doxorubicin): As an anthracycline antibiotic, Adriamycin's cytotoxic effects are multifaceted.[3] It intercalates into DNA, thereby inhibiting DNA replication and transcription.[3] A crucial mechanism is its inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, Adriamycin prevents the re-ligation of the DNA strands, leading to double-strand breaks and cell death.[7] Additionally, Adriamycin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxicity.[3]
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Adriamycin in various human cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Cell Line | Cancer Type | This compound IC50 (nM) | Adriamycin IC50 (nM) |
| HeLa | Cervical Cancer | ~3000 (for G2/M arrest)[8] | - |
| PC-3 | Prostate Cancer | Mean of 118 (for a panel)[8] | - |
| DU-145 | Prostate Cancer | Mean of 118 (for a panel)[8] | - |
| MIAPaCa-2 | Pancreatic Cancer | Mean of 118 (for a panel)[8] | - |
| U937 | Leukemia | Mean of 118 (for a panel)[8] | - |
| MCF-7 | Breast Cancer | Mean of 118 (for a panel)[8] | 20 (in OsACL cells)[9] |
| A549 | Lung Cancer | Mean of 118 (for a panel)[8] | - |
| WiDr | Colon Cancer | Mean of 118 (for a panel)[8] | - |
| P388/VCR (Vincristine-resistant) | Leukemia | 265[2] | - |
| P388/CDDP (Cisplatin-resistant) | Leukemia | 143[8] | - |
| K2/ARS (Adriamycin-resistant) | Ovarian Cancer | 2000[8] | - |
| OsACL | Osteosarcoma | - | 40[9] |
| U2OS | Osteosarcoma | - | 20[9] |
In Vivo Antitumor Activity
Impact on Cell Cycle Progression
This compound: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is a direct consequence of its inhibitory effect on mitotic spindle formation. The activation of the cdc2-cyclin B kinase, a hallmark of mitosis, is observed following this compound treatment, further confirming a block during this phase.[1]
Adriamycin: Adriamycin affects multiple phases of the cell cycle. Depending on the concentration and exposure time, it can cause delays in G1, S, and G2 phases.[4][5] In some cell lines, Adriamycin has been shown to induce a predominant G2 arrest.[11][12] The G1 arrest induced by Adriamycin can be transient, while the G2 arrest is often more sustained.[4]
Induction of Apoptosis
This compound: The G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic mitochondrial pathway, as evidenced by the activation of caspase-9.[1] Downstream activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP) are also observed.[1] Furthermore, this compound can induce the expression of p53 and its pro-apoptotic target genes, such as Noxa and Puma, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[1]
Adriamycin: Adriamycin is a potent inducer of apoptosis through both caspase-dependent and caspase-independent pathways.[13][14][15] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The generation of ROS and DNA damage are key triggers for Adriamycin-induced apoptosis. In some cellular contexts, particularly in cardiomyocytes, Adriamycin can induce apoptosis in a caspase-independent manner.[14]
Experimental Protocols
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of a cell population using propidium iodide (PI) staining followed by flow cytometry.[16]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with PI to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[17][18][19]
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells using the desired treatment (e.g., this compound or Adriamycin).
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Add 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry immediately.
-
The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caspase-3 Cleavage Detection by Western Blot
This protocol outlines the detection of the active, cleaved form of caspase-3, a key executioner caspase in apoptosis, using Western blotting.[20][21][22][23]
Materials:
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-3 indicates apoptosis induction.
In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for establishing and evaluating the antitumor efficacy of compounds in a subcutaneous human tumor xenograft model in immunodeficient mice.[24][25][26][27][28]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
-
Test compounds (HMN-214, Adriamycin) and vehicle
Procedure:
-
Inject a suspension of human cancer cells (often mixed with Matrigel) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., HMN-214 orally, Adriamycin intravenously or intraperitoneally) and vehicle according to a predetermined schedule and dosage.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanism of action of this compound.
Caption: Multifaceted mechanism of action of Adriamycin.
Experimental Workflows
Caption: Workflow for cell cycle analysis.
Caption: Workflow for apoptosis detection.
Conclusion
This compound and Adriamycin represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. This compound's unique ability to inhibit mitosis through PLK1 interference and overcome multidrug resistance makes it a promising candidate for further investigation, particularly in tumors that have developed resistance to conventional chemotherapies. Adriamycin remains a cornerstone of cancer treatment due to its broad efficacy, although its clinical use is often limited by cardiotoxicity. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future studies aimed at further elucidating the therapeutic potential of these compounds and developing more effective cancer treatment strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biocompare.com [biocompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. G1 versus G2 cell cycle arrest after adriamycin-induced damage in mouse Swiss3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of adriamycin on the cell cycle traverse of a human lymphoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic inhibition of DNA topoisomerase II by N-benzyladriamycin (AD 288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. Adriamycin induced G2/M cell cycle arrest in transitional cell cancer cells with wt p53 and p21(WAF1/CIP1) genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adriamycin-induced cardiomyocyte and endothelial cell apoptosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. benchchem.com [benchchem.com]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 28. yeasenbio.com [yeasenbio.com]
HMN-176: A Promising Agent in Overcoming Chemotherapeutic Resistance
A comparative analysis of the cross-resistance profile of HMN-176, a novel stilbene (B7821643) derivative, reveals its potential to circumvent multidrug resistance and enhance the efficacy of existing chemotherapeutic agents. This guide provides a comprehensive overview of its cross-resistance profile, supported by experimental data, detailed methodologies, and an exploration of its mechanism of action.
This compound, the active metabolite of the orally administered prodrug HMN-214, has demonstrated significant antitumor activity. A key aspect of its therapeutic potential lies in its distinct mechanism of action, which differs from many conventional chemotherapeutics and contributes to a favorable cross-resistance profile. This document synthesizes the available data to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other established cancer drugs.
Quantitative Analysis of Cross-Resistance
This compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells, particularly those overexpressing the multidrug resistance gene 1 (MDR1). The following table summarizes the key quantitative findings from in vitro studies.
| Cell Line | Resistant to | Chemotherapeutic Agent | This compound Concentration | Effect on Chemosensitivity | Reference |
| K2 Human Ovarian Cancer | Adriamycin | Adriamycin | 3 µM | ~50% decrease in GI50 | [1] |
| KB-A.1 | Adriamycin | Not specified | Not specified | Suppression of MDR1 mRNA expression | [1] |
| A2780 (sensitive) | - | This compound | - | IC50 of 118 nM (mean) | [2] |
| A2780cp (resistant) | - | This compound | 0.1 µg/ml | Upregulation of TIMP gene | [3] |
Studies have also indicated low levels of cross-resistance between this compound and several other chemotherapeutic agents.[3] Specifically, in a panel of human tumor specimens, this compound demonstrated activity with low cross-resistance to:
-
Cisplatin
-
Cyclophosphamide
-
5-Fluorouracil
-
Etoposide
However, specific quantitative data (e.g., IC50 values in the presence and absence of this compound) for these agents in various cell lines are not extensively detailed in the currently available literature. Further research is warranted to fully elucidate the quantitative cross-resistance profile with these and other chemotherapeutics.
Mechanism of Action in Overcoming Resistance
The primary mechanism by which this compound circumvents multidrug resistance is through the downregulation of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.[1][4] This pump is a major contributor to the MDR phenotype in cancer cells.[4][5][6]
The signaling pathway involved in this process is as follows:
This compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1] This inhibition suppresses the transcription of the MDR1 gene, leading to a reduction in the expression of P-gp on the cell surface.[1] Consequently, the efflux of chemotherapeutic drugs from the cancer cell is diminished, restoring their intracellular concentration and cytotoxic efficacy. Treatment with 3 µM this compound has been shown to suppress MDR1 mRNA expression by 56%.[2]
In addition to its effect on MDR1, this compound is also known to interfere with Polo-like kinase-1 (PLK1), a key regulator of mitosis.[2] This interaction, which does not significantly affect tubulin polymerization, leads to cell cycle arrest and represents another facet of its antitumor activity.[2][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's cross-resistance profile.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other chemotherapeutics on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 3x10³ to 1x10⁴ cells per well.
-
Drug Addition: After 24 hours, add the test compounds (this compound and/or other chemotherapeutics) at various concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Western Blot Analysis for P-glycoprotein Expression
This method is used to determine the protein levels of P-gp.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
This technique is used to measure the levels of MDR1 mRNA.
-
RNA Extraction: Isolate total RNA from cells treated with this compound using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the MDR1 cDNA using specific primers in a polymerase chain reaction (PCR).
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.
-
Visualization: Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide). The intensity of the band corresponds to the amount of MDR1 mRNA.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to investigate the binding of NF-Y to the MDR1 promoter.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) of the MDR1 promoter with a radioactive or fluorescent tag.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with and without this compound.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. This compound can be added to the reaction to assess its direct effect on binding.
-
Polyacrylamide Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging. A shift in the mobility of the probe indicates protein binding.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for a cross-resistance study and the signaling pathway affected by this compound.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. licorbio.com [licorbio.com]
- 8. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
Validating HMN-176's Effect on NF-Y with Electrophoretic Mobility Shift Assay (EMSA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of HMN-176's inhibitory effect on the transcription factor NF-Y, with a focus on the Electrophoretic Mobility Shift Assay (EMSA). It includes a detailed, representative experimental protocol for EMSA and discusses alternative validation methods, supported by data on comparator compounds.
Introduction to this compound and NF-Y
This compound is an active metabolite of the synthetic antitumor agent HMN-214.[1] It has been shown to restore chemosensitivity in multidrug-resistant cancer cells by targeting the transcription factor NF-Y.[1] NF-Y, also known as the CCAAT-binding factor, is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC. This complex plays a crucial role in the regulation of a wide array of genes involved in cell cycle progression and other cellular processes by binding to the highly conserved CCAAT box sequence in their promoter regions. In the context of multidrug resistance, NF-Y is an essential factor for the basal expression of the MDR1 gene, which encodes the P-glycoprotein drug efflux pump.[1]
The primary evidence for this compound's mechanism of action on NF-Y comes from studies demonstrating its ability to inhibit the binding of NF-Y to its target DNA sequence. The key technique used to demonstrate this inhibition is the Electrophoretic Mobility Shift Assay (EMSA).[1]
Validating this compound's Effect on NF-Y using EMSA
EMSA is a widely used technique to study protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shift" in the band's position.
A pivotal study by Tanaka et al. (2003) in Cancer Research utilized EMSA to demonstrate that this compound directly inhibits the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1] While the specific quantitative data from this study is not publicly available, the findings indicated a dose-dependent inhibition of the NF-Y-DNA complex formation in the presence of this compound.
Visualization of the this compound-NF-Y Interaction Pathway
References
HMN-214 Demonstrates Comparable or Superior In Vivo Efficacy to Standard Chemotherapy in Preclinical Models
For Immediate Release
Kyoto, Japan - Preclinical research indicates that HMN-214, an orally bioavailable polo-like kinase 1 (PLK1) inhibitor, exhibits potent anti-tumor activity in vivo that is comparable or superior to several standard chemotherapy agents across a range of human tumor xenograft models. These findings position HMN-214 as a promising candidate for further clinical investigation in various oncology settings.
HMN-214 is a prodrug that is rapidly converted to its active metabolite, HMN-176. This active compound disrupts mitotic progression by interfering with the function of PLK1, a key regulator of the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in cancer cells.[1][2] This mechanism of action offers a targeted approach to cancer therapy, potentially leading to improved efficacy and a more favorable safety profile compared to traditional cytotoxic agents.
Comparative In Vivo Efficacy
A pivotal preclinical study directly compared the in vivo anti-tumor activity of HMN-214 with standard-of-care chemotherapies, including cisplatin, adriamycin (doxorubicin), vincristine (B1662923), and UFT (a combination of tegafur (B1684496) and uracil).[1] The research, conducted in mice bearing human tumor xenografts, demonstrated that HMN-214's efficacy was equal to or surpassed that of these established agents.[1] Notably, HMN-214 was reported to achieve this robust anti-tumor effect without inducing severe neurotoxicity, a common and often dose-limiting side effect of certain standard chemotherapies.[1]
In Vitro Cytotoxicity of Active Metabolite this compound
The active metabolite of HMN-214, this compound, has demonstrated potent cytotoxic effects against a broad panel of 22 human tumor cell lines, with IC50 values in the nanomolar range.[1] In comparative in vitro studies, the cytotoxic efficacy of this compound was found to be superior to that of adriamycin, etoposide, and cisplatin, though less potent than taxol and vincristine in these assays.[3] Importantly, this compound showed minimal cross-resistance in cell lines resistant to other chemotherapeutic agents, suggesting its potential utility in treating refractory tumors.[1]
Mechanism of Action: Targeting the PLK1 Signaling Pathway
HMN-214 exerts its anti-tumor effects through the inhibition of the Polo-like Kinase 1 (PLK1) signaling pathway. PLK1 is a critical serine/threonine kinase that plays a central role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By inhibiting PLK1, HMN-214 disrupts these essential mitotic processes, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.[2]
Experimental Protocols
Detailed experimental protocols for the in vivo comparative studies are outlined in the primary literature.[1] A general workflow for such preclinical xenograft studies is described below.
General In Vivo Xenograft Study Workflow
-
Cell Culture and Implantation: Human tumor cell lines are cultured in vitro and then subcutaneously implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into treatment and control groups.
-
Drug Administration: HMN-214 is administered orally, while standard chemotherapy agents are administered according to their established routes and schedules (e.g., intravenously or intraperitoneally).
-
Tumor Measurement and Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess treatment efficacy and toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed, and further analysis (e.g., histological or biomarker analysis) may be performed.
References
- 1. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMN-214 – Bioquote [bioquote.com]
assessing the specificity of HMN-176 for PLK1
A Comprehensive Guide to the Specificity of HMN-176 for Polo-like Kinase 1 (PLK1)
Introduction
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a hallmark of many cancers, making it a prime therapeutic target. This compound is a novel stilbene (B7821643) derivative that interferes with mitosis and has demonstrated potent anti-tumor activity. Unlike many kinase inhibitors that target the ATP-binding site, this compound exhibits a distinct mechanism of action by disrupting the normal subcellular localization of PLK1. This guide provides a detailed comparison of this compound with other well-characterized PLK1 inhibitors, focusing on their specificity and supported by experimental data.
Mechanism of Action
This compound does not directly inhibit the catalytic activity of PLK1. Instead, it interferes with the proper localization of PLK1 to centrosomes and the cytoskeletal structure during mitosis. This disruption of PLK1's spatial distribution leads to mitotic arrest and subsequent apoptosis in cancer cells. In contrast, other prominent PLK1 inhibitors, such as Volasertib, BI 2536, and Onvansertib, are ATP-competitive inhibitors that directly block the kinase activity of PLK1.
Quantitative Comparison of PLK1 Inhibitors
The following tables summarize the available quantitative data for this compound and other leading PLK1 inhibitors. It is important to note that a direct comparison of IC50 values for this compound with ATP-competitive inhibitors can be misleading due to their different mechanisms of action. The cytotoxic IC50 for this compound reflects its effect on cell viability, which is a downstream consequence of its impact on PLK1 localization.
Table 1: Inhibitor Potency Against PLK Family Kinases
| Inhibitor | Target | Mechanism of Action | IC50 (nM) |
| This compound | PLK1 Localization | Interference with subcellular spatial distribution | N/A (not a direct inhibitor) |
| Volasertib (BI 6727) | PLK1 | ATP-competitive | 0.87[1] |
| PLK2 | ATP-competitive | 5[1] | |
| PLK3 | ATP-competitive | 56[1] | |
| BI 2536 | PLK1 | ATP-competitive | 0.83[2] |
| PLK2 | ATP-competitive | 3.5[3] | |
| PLK3 | ATP-competitive | 9.0[3] | |
| Onvansertib (NMS-P937) | PLK1 | ATP-competitive | 2 |
Table 2: Cytotoxicity of PLK1 Inhibitors
| Inhibitor | Cell Line Panel | Mean IC50 (nM) |
| This compound | Various human tumor cell lines | 118 |
| BI 2536 | Panel of 32 human cancer cell lines | 2-25[3] |
Table 3: Selectivity Profile of BI 2536 (KINOMEscan)
| Kinase | Percent of Control (@ 10 µM) |
| PLK1 | <1 |
| PLK2 | <1 |
| PLK3 | <1 |
| Select Off-Targets | |
| CAMKK1 | 35 |
| CAMKK2 | 35 |
| RPS6KA4 (Kin. Dom. 2-C-terminal) | >35 |
| Over 400 other kinases | >90 |
Note: KINOMEscan data measures binding affinity, where a lower "Percent of Control" indicates stronger binding. Data is derived from the LINCS Data Portal for BI-2536.[4][5] Comprehensive, publicly available KINOMEscan data for this compound, Volasertib, and Onvansertib is limited.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (for ATP-Competitive Inhibitors)
This protocol is used to determine the IC50 values of ATP-competitive inhibitors like Volasertib, BI 2536, and Onvansertib.
-
Principle: A radiometric assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a substrate by the kinase.
-
Materials:
-
Recombinant human PLK1, PLK2, and PLK3 enzymes.
-
Kinase-specific substrate (e.g., casein or a synthetic peptide).
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT, 7.5 µM ATP).
-
Test inhibitors (serial dilutions).
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding an acidic solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Cellular Localization Assay (for this compound)
This protocol is designed to assess the effect of inhibitors on the subcellular localization of PLK1.
-
Principle: Immunofluorescence microscopy is used to visualize the location of PLK1 within cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa).
-
Cell culture medium and supplements.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against PLK1.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against PLK1.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and analyze the subcellular distribution of PLK1.
-
Visualizations
Caption: Simplified PLK1 signaling pathway in the G2/M transition.
References
Safety Operating Guide
Proper Disposal of HMN-176: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of HMN-176, an anticancer agent and active metabolite of the prodrug HMN-214. The following procedures are based on currently available safety data.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory safety protocols should always be followed.
| Hazard Classification | Rating |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| GHS Label Elements | None[1] |
| Hazard Pictograms | None[1] |
| Signal Word | None[1] |
| Hazard Statements | None[1] |
Note: While this compound is not classified as hazardous, it is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is straightforward, emphasizing mechanical collection and preventing environmental release.
-
Containment: In case of a spill, prevent the substance from entering sewers or surface and ground water.[1]
-
Collection: Carefully pick up the material mechanically.[1] This applies to the solid powder form of the compound.
-
Waste Container: Place the collected this compound into a designated and clearly labeled waste container.
-
Disposal Route: Dispose of the waste material in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. A flowchart outlining the procedural steps for the safe disposal of this compound.
Chemical and Physical Properties
A summary of key chemical and physical properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 173529-10-7[1][2][3][4] |
| Molecular Formula | C₂₀H₁₈N₂O₄S[3][4] |
| Molecular Weight | 382.4 g/mol [3] |
| Appearance | A solid[3] |
| Purity | ≥99%[2] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL[3] |
| Storage | -20°C[2] |
| Stability | Stable under recommended storage conditions. No decomposition if used according to specifications.[1] |
| Hazardous Reactions | No dangerous reactions known.[1] |
| Hazardous Decomposition | No dangerous decomposition products known.[1] |
References
Essential Safety and Handling Protocols for HMN-176
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This guide provides essential safety and logistical information for handling HMN-176 in a laboratory setting. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1] The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, which is supplied as a powder.[2][3][4] These recommendations are based on standard precautionary measures for handling chemicals in a laboratory setting.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-2010 certified, with side shields.[5] |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile or latex gloves. The glove material should be impermeable and resistant to the product.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin exposure.[3] |
Note: While the Safety Data Sheet (SDS) for this compound states that breathing equipment is not required, it is advisable to handle the powder in a well-ventilated area to minimize inhalation.[1]
Operational Plan: Step-by-Step Handling Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal. Adherence to this workflow will help ensure safe and efficient use of the compound.
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a detailed methodology for accurately weighing this compound powder and preparing a stock solution.
-
Preparation:
-
Ensure the chemical balance is clean, calibrated, and level.
-
Don all required PPE as outlined in the table above.
-
Prepare a clean, designated workspace. It is recommended to perform this procedure in a chemical fume hood or on a bench with adequate ventilation.
-
-
Weighing:
-
Place a clean, appropriately sized weigh boat on the balance pan.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound powder onto the weigh boat using a clean spatula. Avoid creating dust.
-
Record the final weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed this compound powder into an appropriate storage vial (e.g., amber glass vial).
-
Add the desired volume of solvent to the vial. This compound is soluble in DMSO.[4]
-
Cap the vial securely and vortex or sonicate until the powder is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed waste container.
-
Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not allow the substance to enter sewers or surface and ground water.[1]
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, sealed liquid waste container.
-
Label the container clearly.
-
Dispose of the liquid waste through your institution's hazardous waste management program.
-
The following diagram illustrates the logical relationship for the disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
